Chiglitazar sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1959588-75-0 |
|---|---|
Molekularformel |
C36H28FN2NaO4 |
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
sodium 3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate |
InChI |
InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1 |
InChI-Schlüssel |
RMVIEXHXRDCWBT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chiglitazar Sodium: A Pan-PPAR Agonist for Metabolic Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chiglitazar sodium is a novel, orally administered small-molecule drug developed for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2][3] It functions as a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPAR-alpha (α), PPAR-gamma (γ), and PPAR-delta (δ).[1][3] This multi-targeted approach allows for a more comprehensive and balanced regulation of glucose and lipid metabolism compared to selective PPAR agonists.[1] Developed by Chipscreen Biosciences, Chiglitazar was approved in China for the treatment of T2DM and is under investigation for other conditions like non-alcoholic steatohepatitis (NASH).[4] This guide provides a detailed overview of its mechanism of action, pharmacological profile, clinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: The PPAR Pan-Agonist Approach
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[5] Upon activation by a ligand like Chiglitazar, PPARs form a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription to regulate metabolic pathways.[5][7]
Chiglitazar's efficacy stems from its ability to concurrently activate all three PPAR isoforms, each with a distinct role in metabolic homeostasis:
-
PPAR-alpha (PPARα): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[8] Its activation by Chiglitazar enhances fatty acid oxidation, leading to reduced triglyceride levels and an improved overall lipid profile.[1][9] This is the primary target for fibrate drugs used to treat hyperlipidemia.[9]
-
PPAR-gamma (PPARγ): Predominantly found in adipose tissue, it is a master regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[1][9] Activation of PPARγ improves insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization, which lowers blood glucose levels.[1] Thiazolidinediones (TZDs) are a class of drugs that are high-affinity ligands for PPARγ.[9]
-
PPAR-delta (PPARδ): Expressed ubiquitously, its activation stimulates fatty acid oxidation and improves lipid metabolism, particularly in skeletal and cardiac muscles, further contributing to enhanced insulin sensitivity and glycemic control.[1][9]
By simultaneously engaging all three subtypes, Chiglitazar offers a synergistic effect on glucose and lipid metabolism, addressing multiple facets of metabolic dysregulation common in T2DM.[1]
Pharmacological Profile and Clinical Efficacy
Chiglitazar has demonstrated a balanced affinity for all three PPAR subtypes, translating into potent effects on both glucose and lipid metabolism in preclinical and clinical studies.
In Vitro Activity
Chiglitazar's activity on each PPAR subtype has been quantified using transactivation assays, with the following reported EC50 values.
| PPAR Subtype | EC50 (μM) | Reference |
| PPARα | 1.2 | [10] |
| PPARγ | 0.08 | [10] |
| PPARδ | 1.7 | [10] |
| EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. |
Clinical Efficacy in Type 2 Diabetes Mellitus (T2DM)
Multiple Phase III clinical trials have evaluated the efficacy of Chiglitazar in patients with T2DM. One such study investigated its use as an add-on therapy to metformin.
| Parameter (Change from Baseline at Week 24) | Chiglitazar 32 mg + Metformin | Chiglitazar 48 mg + Metformin | Placebo + Metformin |
| HbA1c (%) | -0.91% | -1.14% | -0.49% |
| Fasting Plasma Glucose | Significant Reduction | Greater Reduction | Moderate Reduction |
| 2-h Postprandial Glucose | Significant Reduction | Greater Reduction | Moderate Reduction |
| Triglycerides | Reduced | Reduced | - |
| High-Density Lipoprotein Cholesterol (HDL-C) | Increased | Increased | - |
| Data synthesized from a Phase III trial in Chinese patients with T2DM inadequately controlled with metformin.[4] Both Chiglitazar doses showed statistically significant (p < 0.001) reductions in HbA1c compared to placebo.[4] |
Clinical Efficacy in Non-alcoholic Steatohepatitis (NASH)
A Phase II trial explored Chiglitazar's potential in treating NASH, a condition closely linked to metabolic dysfunction.
| Parameter (Percentage Change from Baseline at Week 18) | Chiglitazar 48 mg | Chiglitazar 64 mg | Placebo |
| Liver Fat Content (MRI-PDFF) | -28.1% | -39.5% | -3.2% |
| Data from a Phase II trial in patients with NASH.[4] The differences in liver fat reduction compared to placebo were statistically significant for the 48 mg (p < 0.05) and 64 mg (p < 0.001) groups.[4] |
Safety and Tolerability
Across clinical trials, Chiglitazar has shown a favorable safety profile.[1] The incidence of adverse events was generally comparable between Chiglitazar and placebo groups, with a slight increase in weight gain and mild edema observed in the Chiglitazar arms, which are known side effects associated with PPARγ activation.[1][4]
Experimental Protocols
The characterization of Chiglitazar as a PPAR pan-agonist involved a series of standardized in vitro and in vivo experiments.
In Vitro PPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.
Objective: To determine the functional potency (EC50) of Chiglitazar on PPARα, γ, and δ.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or CHO) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Post-transfection, cells are incubated with varying concentrations of this compound or a reference agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of PPAR activation.
-
Data Analysis: Dose-response curves are generated by plotting luminescence against compound concentration. The EC50 value is calculated using non-linear regression analysis.
In Vitro Competitive Binding Assay (e.g., TR-FRET)
This assay determines the binding affinity of a compound to the PPAR ligand-binding domain.
Objective: To measure the binding affinity (IC50 and Ki) of Chiglitazar for each PPAR subtype.
Methodology:
-
Reagents:
-
Purified recombinant PPAR-LBD protein (e.g., GST-tagged).
-
A fluorescently labeled tracer ligand with known affinity for the PPAR-LBD.
-
A terbium-labeled anti-GST antibody (for Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).
-
-
Assay Procedure:
-
The PPAR-LBD, tracer, and anti-GST antibody are combined in an assay buffer.
-
Varying concentrations of the test compound (Chiglitazar) are added to the mixture.
-
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a compatible plate reader. When the tracer is bound to the PPAR-LBD, the terbium-labeled antibody and the fluorescent tracer are in close proximity, generating a FRET signal.
-
Data Analysis: The test compound competes with the tracer for binding to the PPAR-LBD. As the concentration of the test compound increases, the FRET signal decreases. The IC50 (the concentration of Chiglitazar that displaces 50% of the tracer) is determined from the dose-response curve.[11]
Conclusion
This compound represents a significant advancement in the treatment of T2DM, leveraging a pan-PPAR agonist mechanism to provide comprehensive control over both glucose and lipid metabolism.[1] Its balanced activation of PPARα, γ, and δ addresses the multifaceted pathophysiology of insulin resistance and dyslipidemia.[3] Extensive clinical data have demonstrated its efficacy in improving glycemic control and reducing liver fat, supported by a favorable safety profile.[4] The detailed experimental characterization of Chiglitazar provides a robust foundation for its clinical application and further research into its potential benefits in a wider range of metabolic diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Chiglitazar Sodium: A Pan-PPAR Agonist for the Comprehensive Management of Type 2 Diabetes
An In-depth Technical Guide on the Discovery, Mechanism, and Clinical Development of a Novel Insulin Sensitizer
Introduction
Chiglitazar sodium, developed by Shenzhen Chipscreen Biosciences, is a novel, orally administered small-molecule drug approved for the treatment of type 2 diabetes (T2DM).[1][2][3] It is the world's first peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1][4] This multi-targeted approach allows for a more comprehensive and balanced regulation of glucose and lipid metabolism, addressing the core issue of insulin resistance in T2DM.[5][6] This technical guide provides a detailed overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action: A Trifecta of Metabolic Regulation
This compound's therapeutic effects stem from its ability to moderately activate all three PPAR subtypes, which are nuclear hormone receptors that play critical roles in regulating energy homeostasis and metabolism.[4][5]
-
PPARα Activation: Primarily expressed in the liver, PPARα activation by this compound enhances the breakdown of fatty acids, leading to reduced triglyceride levels and an improved overall lipid profile. This action is crucial for mitigating the cardiovascular risks often associated with T2DM.[5][7]
-
PPARγ Activation: Found predominantly in adipose tissue, PPARγ is a key regulator of glucose metabolism and insulin sensitivity. This compound's activation of PPARγ promotes the differentiation of fat cells, enhances glucose uptake in peripheral tissues, and reduces inflammatory responses linked to insulin resistance, thereby lowering blood glucose levels.[5][7]
-
PPARδ Activation: Expressed in various tissues, including skeletal muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and energy expenditure. This contributes to improved lipid metabolism and enhanced insulin sensitivity.[5][7]
By simultaneously targeting these three pathways, this compound offers a synergistic and holistic approach to managing the metabolic dysregulation characteristic of T2DM.[5]
Quantitative Data
In Vitro Efficacy
The following table summarizes the in vitro potency of Chiglitazar as a PPAR agonist.
| Receptor | EC50 (μM) |
| PPARα | 1.2[8] |
| PPARγ | 0.08[8] |
| PPARδ | 1.7[8] |
Human Pharmacokinetics (Phase I Study)
Pharmacokinetic parameters of this compound were evaluated in healthy Chinese volunteers.[9]
| Parameter | 8 mg Single Dose | 16 mg Single Dose | 32 mg Single Dose | 72 mg Single Dose | 16 mg Multiple Doses (Day 9) |
| Cmax (ng/mL) | 165 | 336 | 761 | 1599 | 363 |
| AUC0-t (ng·h/mL) | 1356 | 2772 | 6516 | 12584 | 3385 |
| t1/2 (h) | 9.0 | 9.8 | 11.9 | 10.5 | 10.1 |
| Tmax (h) | 2.0 | 2.0 | 2.0 | 2.0 | 2.0 |
Data presented as mean values.
Clinical Efficacy (Phase III CMAP Trial)
The CMAP study was a randomized, double-blind, placebo-controlled Phase III trial evaluating the efficacy and safety of Chiglitazar in patients with T2DM inadequately controlled by diet and exercise alone.[9]
| Parameter | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) | Placebo (n=202) |
| Baseline HbA1c (%) | 8.45 | 8.52 | 8.48 |
| Change in HbA1c at Week 24 (%) | -0.87 (p < 0.0001 vs placebo) | -1.05 (p < 0.0001 vs placebo) | -0.36 |
Clinical Efficacy (Phase III CMAS Trial)
The CMAS study was a randomized, double-blind, active-controlled Phase III trial comparing the efficacy and safety of Chiglitazar with sitagliptin in patients with T2DM.[10]
| Parameter | Chiglitazar 32 mg (n=245) | Chiglitazar 48 mg (n=246) | Sitagliptin 100 mg (n=248) |
| Baseline HbA1c (%) | 8.5 | 8.6 | 8.5 |
| Change in HbA1c at Week 24 (%) | -1.40 | -1.47 | -1.39 |
| Non-inferiority to Sitagliptin | Yes | Yes | - |
Experimental Protocols
PPAR Transactivation Assay
Objective: To determine the in vitro agonist activity of this compound on PPAR subtypes.
Methodology:
-
Cell Culture and Transfection: COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.[11] Cells are plated in 48-well plates and transiently transfected with three plasmids: an expression plasmid for the specific human PPAR subtype (α, γ, or δ), a reporter plasmid containing PPAR response elements linked to a luciferase reporter gene, and a control plasmid expressing Renilla luciferase for normalization.[2][11]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with serum-free DMEM containing varying concentrations of this compound or a reference agonist.[11]
-
Luciferase Assay: Following a 24-hour incubation with the compound, cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.[11]
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to vehicle-treated cells. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.
In Vivo Efficacy in Animal Models
Objective: To evaluate the glucose-lowering and lipid-regulating effects of this compound in animal models of T2DM.
Animal Models: KKAy and db/db mice, which are genetic models of obesity, insulin resistance, and T2DM, are commonly used.[12]
Methodology:
-
Animal Acclimatization and Grouping: Mice are acclimatized to laboratory conditions and then randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, and a positive control like rosiglitazone).[12]
-
Drug Administration: this compound is administered orally, typically once daily, for a specified duration (e.g., several weeks).[12]
-
Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels (fasting and postprandial) are measured at various time points.[12]
-
Metabolic Assessments: At the end of the study, blood samples are collected for the analysis of insulin, triglycerides, and other metabolic parameters. Tissues such as liver, adipose, and muscle may be collected for further analysis.[12]
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound with the vehicle and positive control groups.
Hyperinsulinemic-Euglycemic Clamp in Rats
Objective: To assess the effect of this compound on whole-body insulin sensitivity.
Methodology:
-
Surgical Preparation: Rats undergo surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[1][7]
-
Acclimatization and Fasting: Animals are allowed to recover from surgery and are fasted overnight before the clamp procedure.[1]
-
Clamp Procedure: A continuous infusion of insulin is administered to suppress endogenous glucose production. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).[1][13]
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.[1]
-
Data Analysis: The GIR is a measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity. The GIR in Chiglitazar-treated rats is compared to that in control animals.
Drug Development Workflow
The development of this compound followed a structured path from initial discovery to market approval.
Conclusion
This compound represents a significant advancement in the treatment of T2DM. Its unique pan-PPAR agonist mechanism of action provides a comprehensive approach to managing the multifaceted metabolic abnormalities of the disease.[5] Extensive preclinical and clinical studies have demonstrated its efficacy in improving glycemic control and lipid profiles, with a favorable safety profile.[9][10] As research continues, this compound holds the potential to become a cornerstone therapy for T2DM and may find applications in other metabolic disorders such as non-alcoholic steatohepatitis (NASH).
References
- 1. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 12. This compound [chipscreen.com]
- 13. International Hepatology Journal Publishes Key Study on this compound (Bile... [chipscreen.com]
Chiglitazar Sodium: A Technical Guide for Type 2 Diabetes Mellitus Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, represents a significant advancement in the therapeutic landscape for type 2 diabetes mellitus (T2DM). By moderately activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-faceted approach to managing the complex pathophysiology of T2DM, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed summaries of clinical trial data, and methodologies for key experimental protocols relevant to its study.
Introduction
This compound is a non-thiazolidinedione (TZD) insulin sensitizer developed for the treatment of T2DM.[1] Its unique mechanism as a pan-agonist allows for a balanced and broad-spectrum metabolic regulation, distinguishing it from selective PPAR agonists.[2][3] This document serves as a technical resource for professionals in the field, consolidating critical data and methodologies to facilitate further research and development.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating the three PPAR isoforms: α, γ, and δ. This pan-agonist activity leads to a cascade of downstream effects that collectively improve metabolic homeostasis.
PPAR Activation Profile
Chiglitazar demonstrates a balanced affinity for all three PPAR subtypes, with a particularly high affinity for PPARγ.
| PPAR Isotype | EC50 (μM) |
| PPARα | 1.2 |
| PPARγ | 0.08 |
| PPARδ | 1.7 |
| Table 1: this compound EC50 Values for PPAR Isotypes [1] |
Signaling Pathways
Upon activation by chiglitazar, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in protein expression and subsequent physiological effects.
References
Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By simultaneously activating all three PPAR isoforms (α, γ, and δ), this compound offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of the effects of this compound on glucose and lipid metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and impaired glucose metabolism, often accompanied by dyslipidemia. This compound, also known as Carfloglitazar, is a non-thiazolidinedione (TZD) insulin sensitizer that acts as a pan-agonist for PPARs.[1][2] PPARs are nuclear hormone receptors that play a critical role in the regulation of genes involved in glucose and lipid homeostasis.[3][4] The unique ability of this compound to modulate all three PPAR subtypes provides a synergistic and comprehensive improvement in metabolic control.[3][5] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the pharmacological profile of this compound.
Mechanism of Action: A Pan-PPAR Agonist Approach
This compound's therapeutic effects stem from its ability to bind to and activate PPARα, PPARγ, and PPARδ with varying affinities.[5][6] This balanced activation leads to a broad range of metabolic benefits.
-
PPARα Activation: Predominantly expressed in the liver, skeletal muscle, and heart, PPARα activation enhances fatty acid oxidation and catabolism, leading to a reduction in circulating triglyceride levels.[3][5]
-
PPARγ Activation: Primarily found in adipose tissue, PPARγ activation improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake and utilization in peripheral tissues.[3][5] This activation also contributes to reducing inflammatory responses associated with insulin resistance.[5]
-
PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and improves overall energy expenditure and lipid metabolism.[3][5]
The combined activation of these three receptors results in a more holistic approach to managing the metabolic dysregulation seen in T2DM.[5]
References
- 1. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
Chiglitazar Sodium: A Technical Guide to its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key biopharmaceutical data for Chiglitazar sodium. It is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Identification
This compound is the sodium salt of Chiglitazar, a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist. Its chemical identity is well-characterized.
| Identifier | Value |
| IUPAC Name | Sodium (2S)-3-[4-(2-(9H-carbazol-9-yl)ethoxy)phenyl]-2-[[2-(4-fluorobenzoyl)phenyl]amino]propanoate |
| Synonyms | Carfloglitazar sodium, CS 038[1][2][3] |
| CAS Number | 2390374-10-2[1][4][5] |
| Chemical Formula | C₃₆H₂₈FN₂NaO₄[4][5][6] |
| Molecular Weight | 594.618 g/mol [4][6] |
The active moiety, Chiglitazar, has the following properties:
| Identifier | Value |
| IUPAC Name | (2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid[2][7] |
| CAS Number | 743438-45-1[2][8] |
| Chemical Formula | C₃₆H₂₉FN₂O₄[2][7] |
| Molecular Weight | 572.636 g/mol [7] |
Mechanism of Action: PPAR Pan-Agonism
Chiglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: α, γ, and δ.[1][9][10] These receptors are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
-
PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. Its activation by Chiglitazar enhances fatty acid oxidation and lipid metabolism, leading to reduced triglyceride levels.[1][6]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[1] Activation enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization.[1]
-
PPARδ Activation: Expressed ubiquitously, PPARδ activation stimulates fatty acid oxidation and improves lipid metabolism, contributing to enhanced insulin sensitivity.[1]
By simultaneously activating all three subtypes, Chiglitazar provides a multi-targeted approach to comprehensively improve both glucose and lipid metabolism.[1]
Quantitative Pharmacological Data
Chiglitazar's activity has been quantified through various in vitro and in vivo studies.
In Vitro Receptor Activation
The potency of Chiglitazar on each PPAR subtype is demonstrated by its half-maximal effective concentration (EC₅₀).
Table 1: Chiglitazar EC₅₀ Values for PPAR Subtypes
| PPAR Subtype | EC₅₀ (μM) |
|---|---|
| PPARα | 1.2[4][11] |
| PPARγ | 0.08[4][11] |
| PPARδ | 1.7[4][11] |
Data demonstrates a potent activation of PPARγ with balanced, modest activation of PPARα and PPARδ.
Pharmacokinetic Profile (Human)
Data from a Phase I, single-dose study in healthy Chinese volunteers.
Table 2: Single-Dose Pharmacokinetic Parameters of Chiglitazar
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|
| 8 mg | 165 | 1356 | 9.0 - 11.9 |
| 16 mg | 309 | 2478 | 9.0 - 11.9 |
| 24 mg | 496 | 4130 | 9.0 - 11.9 |
| 32 mg | 599 | 4945 | 9.0 - 11.9 |
| 48 mg | 1001 | 8272 | 9.0 - 11.9 |
| 72 mg | 1599 | 12584 | 9.0 - 11.9 |
Source:[7]. Cₘₐₓ (Maximum Plasma Concentration) and AUC₀₋ₜ (Area Under the Curve) increased proportionally with the dose. Steady state was achieved by day 6 in multiple-dose studies with no apparent accumulation.
Clinical Efficacy (Phase 3)
Key results from the 24-week, randomized, double-blind, placebo-controlled CMAP trial in patients with type 2 diabetes.
Table 3: Change in Glycemic and Lipid Parameters at 24 Weeks
| Parameter | Placebo | Chiglitazar (32 mg) | Chiglitazar (48 mg) |
|---|---|---|---|
| Δ HbA1c (%) | -0.49% | -0.91% | -1.14% |
| p-value vs Placebo | - | < 0.001 | < 0.001 |
| Δ Triglycerides | ↓ | ↓↓ | ↓↓↓ |
Source:[5]. Chiglitazar demonstrated statistically significant and clinically meaningful reductions in HbA1c and improvements in lipid profiles compared to placebo.
Experimental Protocols
The characterization of Chiglitazar involves standard methodologies for assessing PPAR agonists. The following are representative protocols.
PPAR Transactivation Assay (Cell-Based Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.
1. Principle:
-
A chimeric receptor is constructed using the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the DNA-binding domain of the yeast transcription factor GAL4.
-
Host cells (e.g., HEK293T) are co-transfected with this chimeric receptor plasmid and a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
Ligand binding to the PPAR LBD activates the GAL4 DNA-binding domain, driving luciferase expression.
2. Methodology:
-
Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Transfect cells using a suitable reagent (e.g., Lipofectamine) with the appropriate PPAR-GAL4 expression plasmid and the pGL4.35 [9xGAL4 UAS]-luciferase reporter plasmid.[3]
-
Compound Treatment: After 24 hours of incubation to allow for receptor expression, treat the cells with varying concentrations of this compound or a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent (containing D-luciferin substrate).
-
Data Analysis: Measure the luminescence using a plate reader. Plot the relative light units (RLU) against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.[12]
Pharmacokinetic Analysis (LC-MS/MS)
This method is used to determine the concentration of Chiglitazar in biological matrices like plasma.
1. Principle:
-
Liquid Chromatography (LC) separates Chiglitazar from other components in the plasma sample.
-
Tandem Mass Spectrometry (MS/MS) provides sensitive and specific detection and quantification of the analyte based on its mass-to-charge ratio (m/z) and the fragmentation pattern of a specific precursor ion.
2. Methodology:
-
Sample Preparation: Precipitate proteins in plasma samples (e.g., from clinical trial participants) by adding a solvent like acetonitrile containing an internal standard (IS). Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase (e.g., a mixture of acetonitrile and water with formic acid) to separate Chiglitazar and the IS.
-
Mass Spectrometric Detection: Analyze the column eluent using an MS/MS system operating in negative ionization mode.[10]
-
Quantification: Monitor the specific precursor-to-product ion transitions for Chiglitazar (e.g., m/z 571.2→527.2) and the IS.[10] Quantify Chiglitazar concentration by comparing its peak area ratio to the IS against a standard curve prepared in the same biological matrix.
-
Parameter Calculation: Use the resulting plasma concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.
Drug Development and Characterization Workflow
The development path for a synthetic ligand like Chiglitazar follows a logical progression from initial discovery to in vivo validation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chiglitazar Sodium: A Pan-PPAR Agonist for Insulin Sensitization - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiglitazar sodium is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-faceted approach to improving insulin sensitivity and regulating glucose and lipid metabolism. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Introduction
Insulin resistance is a hallmark of T2DM, characterized by a diminished response of peripheral tissues to insulin, leading to hyperglycemia and dyslipidemia. PPARs are nuclear receptors that play a pivotal role in the regulation of energy homeostasis. This compound's ability to concurrently modulate PPARα, PPARγ, and PPARδ provides a comprehensive therapeutic strategy to address the complex pathophysiology of T2DM.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the current scientific knowledge on chiglitazar's role in insulin sensitization.
Mechanism of Action: A Pan-PPAR Agonist Approach
This compound functions as a pan-agonist of PPARs, simultaneously activating PPARα, PPARγ, and PPARδ, albeit with varying degrees of efficacy.[1][3] This multi-targeted mechanism is believed to result in a more balanced and comprehensive regulation of metabolism compared to selective PPAR agonists.[1]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation by chiglitazar enhances insulin sensitivity, promotes adipocyte differentiation, and improves glucose uptake and utilization in peripheral tissues.[1][3] This leads to lower blood glucose levels. Additionally, PPARγ activation has anti-inflammatory effects, which can further mitigate insulin resistance.[1][3]
-
PPARα Activation: Predominantly found in the liver, skeletal muscle, and heart, PPARα activation by chiglitazar stimulates the expression of genes involved in fatty acid oxidation and lipid metabolism.[1][3] This results in reduced triglyceride levels and an improved overall lipid profile.
-
PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue, PPARδ activation contributes to improved lipid metabolism and enhanced insulin sensitivity.[1][3]
This balanced activation of all three PPAR subtypes is thought to contribute to chiglitazar's favorable safety profile, potentially reducing the risk of adverse effects associated with selective PPARγ agonists, such as weight gain and edema.[1]
Quantitative Data
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro PPAR Transactivation Activity
| PPAR Subtype | Chiglitazar EC50 (μM) | Reference Agonist | Reference Agonist EC50 (μM) |
| PPARα | 1.2 | WY14643 | >10 |
| PPARγ | 0.08 | Rosiglitazone | <0.01 |
| PPARδ | 1.7 | GW501516 | Not Specified |
Data sourced from MedChemExpress and a molecular dynamics simulation study.[5][6][7][8]
Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials (CMAP & CMAS)
| Parameter | Chiglitazar 32 mg | Chiglitazar 48 mg | Placebo/Comparator | Trial |
| Change in HbA1c from Baseline (%) | ||||
| Placebo-adjusted (Week 24) | -0.87 | -1.05 | - | CMAP[9] |
| Change from baseline (Week 24) | -1.40 | -1.47 | -1.39 (Sitagliptin 100 mg) | CMAS[10] |
| Change in Fasting Plasma Glucose (mmol/L) | ||||
| Placebo-adjusted (Week 24) | Significant reduction (p<0.001) | Significant reduction (p<0.001) | - | CMAP |
| Compared to Sitagliptin (Week 24) | Greater reduction | Greater reduction | - | CMAS[10] |
| Change in 2-h Postprandial Glucose (mmol/L) | ||||
| Compared to Sitagliptin (Week 24) | Greater reduction | Greater reduction | - | CMAS[10] |
| Change in Triglycerides (mmol/L) | ||||
| Placebo-adjusted (Week 24) | Significant reduction (p<0.001) | Significant reduction (p<0.001) | - | CMAP |
| Compared to TZD (meta-analysis) | Greater reduction (-0.17) | - | - | Indirect Comparison[8] |
| Change in HOMA-β | ||||
| Compared to TZD (meta-analysis, baseline HbA1c ≥ 8.5%) | Greater increase (26.36) | - | - | Indirect Comparison[8] |
CMAP Trial (NCT02121717): Randomized, double-blind, placebo-controlled.[9][11] CMAS Trial (NCT02173457): Randomized, double-blind, active-comparator (sitagliptin).[10][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the insulin-sensitizing effects of this compound. These are based on standard, widely accepted methodologies.
Euglycemic Hyperinsulinemic Clamp in Rodents
Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
Materials:
-
Rodent model of insulin resistance (e.g., MSG obese rats)
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery
-
Infusion pumps
-
Glucometer
-
Human insulin solution
-
Dextrose solution (e.g., 20% or 50%)
-
Heparinized saline
Procedure:
-
Animal Preparation: Rodents are fasted overnight. Anesthesia is induced and maintained throughout the procedure.
-
Catheterization: The right jugular vein (for infusions) and the left carotid artery (for blood sampling) are catheterized.
-
Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.
-
Clamp Initiation: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.
-
Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of dextrose is started and adjusted to maintain the blood glucose level at the basal (euglycemic) concentration.
-
Steady State: The clamp is continued until a steady state is reached, defined as a stable glucose infusion rate with minimal fluctuations in blood glucose for at least 30 minutes.
-
Data Analysis: The GIR during the steady-state period is calculated and serves as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
This protocol is a generalized representation.[5][13][14][15][16][17][18]
In Vitro GLUT4 Translocation Assay in L6 Myotubes
Objective: To quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin sensitizers.
Materials:
-
L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc)
-
Cell culture reagents
-
This compound and control compounds
-
Insulin
-
Primary antibody (anti-myc)
-
Secondary antibody (HRP-conjugated)
-
Colorimetric substrate (e.g., o-phenylenediamine dihydrochloride - OPD)
-
Plate reader
Procedure:
-
Cell Culture and Differentiation: L6-GLUT4myc myoblasts are cultured and differentiated into myotubes.
-
Treatment: Myotubes are treated with this compound or control compounds for a specified duration.
-
Insulin Stimulation: Cells are stimulated with a sub-maximal concentration of insulin to induce GLUT4 translocation.
-
Immunolabeling of Surface GLUT4: Cells are incubated with an anti-myc antibody to label GLUT4 that has translocated to the cell surface.
-
Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. A colorimetric substrate (OPD) is then added, and the reaction is stopped.
-
Quantification: The absorbance is read using a plate reader. An increase in absorbance corresponds to a greater amount of GLUT4 at the cell surface.
This protocol is based on standard methods for assessing GLUT4 translocation.[1][10][17][19]
Adiponectin Quantification by ELISA
Objective: To measure the concentration of adiponectin in serum or plasma samples.
Materials:
-
Human Adiponectin ELISA kit
-
Serum or plasma samples from clinical trial participants
-
Microplate reader
Procedure:
-
Sample Preparation: Serum or plasma samples are collected and stored appropriately. Samples are diluted as per the kit instructions.
-
Assay Procedure:
-
Standards, controls, and diluted samples are added to the wells of a microplate pre-coated with an anti-adiponectin antibody.
-
The plate is incubated to allow adiponectin to bind to the immobilized antibody.
-
After washing, a biotin-conjugated anti-adiponectin antibody is added.
-
Following another incubation and wash, streptavidin-HRP is added.
-
A final wash is performed, and a substrate solution is added, leading to color development in proportion to the amount of bound adiponectin.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The adiponectin concentration in the samples is determined by interpolating their absorbance values on the standard curve.
This is a general protocol for a sandwich ELISA for adiponectin.[2][6][9][11][12]
Gene Expression Analysis by RT-qPCR
Objective: To quantify the mRNA levels of PPAR target genes (e.g., ANGPTL4, PDK4) in response to chiglitazar treatment.
Materials:
-
Cell or tissue samples treated with chiglitazar or vehicle
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Primers for target genes (e.g., ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Total RNA is isolated from the treated cells or tissues.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the target and housekeeping genes. The reaction is monitored in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
This protocol outlines the standard steps for relative quantification of gene expression using RT-qPCR.[20][21][22][23][24][25]
Conclusion
This compound represents a significant advancement in the treatment of T2DM, offering a comprehensive approach to improving insulin sensitivity and managing the metabolic dysregulation characteristic of the disease. Its pan-PPAR agonist activity allows for the simultaneous targeting of multiple pathways involved in glucose and lipid homeostasis. The data from preclinical and clinical studies demonstrate its efficacy in improving glycemic control and lipid profiles. The detailed methodologies provided in this guide are intended to support further research into the nuanced mechanisms of chiglitazar and other PPAR modulators, ultimately contributing to the development of more effective therapies for metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. biovendor.com [biovendor.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Observing GLUT4 Translocation in Live L6 Cells Using Quantum Dots [mdpi.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 15. protocols.io [protocols.io]
- 16. protocols.io [protocols.io]
- 17. 2.7. GLUT4 Translocation Assay [bio-protocol.org]
- 18. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Transcriptomic and functional analysis of ANGPTL4 overexpression in pancreatic cancer nominates targets that reverse chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. Weighted Gene Co-Expression Network Analysis Identifies ANGPTL4 as a Key Regulator in Diabetic Cardiomyopathy via FAK/SIRT3/ROS Pathway in Cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Phase Clinical Trials of Chiglitazar Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiglitazar Sodium
This compound is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] Developed by Chipscreen Biosciences, it is the first fully PPAR agonist approved globally for the treatment of type 2 diabetes (T2DM).[3] this compound targets insulin resistance, a fundamental mechanism in the development of T2DM, by moderately activating all three PPAR subtypes (α, γ, and δ).[1][3] This balanced activation aims to regulate glucose, lipid, and energy metabolism, offering a comprehensive therapeutic approach to metabolic diseases.[4] Clinical studies have indicated that this compound possesses a favorable safety, pharmacokinetic, and pharmacodynamic profile, demonstrating efficacy in managing blood glucose and lipids in patients with T2DM.[3]
Mechanism of Action
This compound functions as a pan-PPAR agonist, simultaneously activating PPAR-alpha (PPARα), PPAR-gamma (PPARγ), and PPAR-delta (PPARδ).[1][2] These nuclear hormone receptors are critical regulators of metabolic processes.[1]
-
PPAR-alpha (PPARα) Activation: Primarily expressed in the liver, PPARα activation enhances fatty acid oxidation, leading to a reduction in triglyceride levels and an improved lipid profile.[1]
-
PPAR-gamma (PPARγ) Activation: Abundant in adipose tissue, PPARγ activation is a key regulator of glucose homeostasis and insulin sensitivity.[1] This leads to improved glucose uptake and utilization, thereby lowering blood glucose levels.[1]
-
PPAR-delta (PPARδ) Activation: Expressed in various tissues including skeletal muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and energy expenditure, further contributing to improved lipid metabolism and insulin sensitivity.[1]
The synergistic activation of all three PPAR subtypes provides a holistic approach to metabolic regulation, potentially leading to superior glycemic control and a more favorable cardiovascular risk profile compared to selective PPAR agonists.[1]
Early-Phase Clinical Trial Data
Phase I Clinical Trial
A Phase I study was conducted to evaluate the pharmacokinetics, safety, and tolerability of single and multiple oral doses of this compound in healthy Chinese volunteers.[5] The study also assessed the effect of food on its pharmacokinetics.[5]
Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Volunteers [5]
| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 8 mg | 165 | 1356 | 9.0 - 11.9 |
| 16 mg | - | - | 9.0 - 11.9 |
| 24 mg | - | - | 9.0 - 11.9 |
| 32 mg | - | - | 9.0 - 11.9 |
| 48 mg | - | - | 9.0 - 11.9 |
| 72 mg | 1599 | 12,584 | 9.0 - 11.9 |
Cmax: Maximum plasma concentration; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal phase half-life.
The study found a dose-dependent linear pharmacokinetic profile in the 8-72 mg dose range.[5] There was no significant accumulation after multiple daily doses of 16 mg.[5] A high-fat/calorie meal increased the absorption (AUC0-t) by approximately 13% but had no significant effect on other pharmacokinetic parameters.[5]
Phase II Clinical Trial for MASH (CGZ203 Study)
A randomized, double-blind, placebo-controlled Phase II clinical trial (CGZ203) evaluated the safety and preliminary efficacy of Chiglitazar monotherapy in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).[3]
Table 2: Efficacy of Chiglitazar in MASH after 18 Weeks of Treatment [3]
| Parameter | Placebo (n=21) | Chiglitazar 48mg (n=42) | Chiglitazar 64mg (n=41) |
| Liver Fat Content (LFC) evaluated by MRI-PDFF | |||
| Mean Decrease from Baseline | 3.2% | 28.1% | 39.5% |
| Proportion of Patients with >30% Decrease in LFC | 14.3% | 40.5% | 65.9% |
| Liver Fibrosis evaluated by Fibroscan LSM | |||
| Decrease in LSM values | - | - | 2 Kpa |
| Liver Transaminase | |||
| ALT Level Decrease from Baseline (High-dose group) | - | - | >50% |
| Proportion of Patients with ALT Normalization (High-dose group) | - | - | >70% |
MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction; LSM: Liver Stiffness Measurement; ALT: Alanine Aminotransferase.
The study demonstrated good safety and tolerability, with promising efficacy in reducing liver fat accumulation, chronic inflammation, and liver fibrosis in patients with MASH.[3]
Experimental Protocols
Phase I Pharmacokinetic Study
-
Study Design: A single-center, open-label, randomized, two-stage Phase I study.[5]
-
Participants: Healthy Chinese volunteers.[5]
-
Methodology:
-
Single-Dose Stage: Evaluation of single doses of 8, 16, and 32 mg, and later 24, 48, and 72 mg.[5]
-
Multiple-Dose Stage: Administration of 16 mg once daily for 9 days.[5]
-
Food Effect Assessment: The impact of a high-fat/calorie meal on pharmacokinetics was studied.[5]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Chiglitazar.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]
-
Phase II MASH Study (CGZ203)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase II clinical trial.[3]
-
Participants: Patients clinically diagnosed with MASH.[3]
-
Methodology:
-
Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive Chiglitazar 48mg, 64mg, or placebo.[3]
-
Treatment: Oral administration once daily for a treatment period of 18 weeks.[3]
-
Primary Efficacy Endpoint: The proportion of changes from baseline in liver fat content evaluated by MRI-PDFF after 18 weeks of treatment.[8]
-
Key Assessments:
-
Safety and Tolerability
Across early-phase clinical trials, this compound has demonstrated a good safety and tolerability profile.[3][5] In the Phase I study with healthy volunteers, no serious or severe adverse events were observed in either single- or multiple-dose regimens.[5] In the Phase II MASH study, Chiglitazar showed comparable safety to placebo.[3] Notably, there was no significant body weight gain in the treatment groups, and only one mild case of edema was reported in the low-dose group.[3]
Conclusion
The early-phase clinical trials of this compound have established a foundation for its development as a therapeutic agent for T2DM and other metabolic disorders. The Phase I studies have characterized its pharmacokinetic profile, demonstrating dose-proportionality and a lack of significant food effect. The Phase II trials, particularly in the context of MASH, have provided preliminary evidence of its efficacy in improving key metabolic and liver-related parameters. These findings, coupled with a favorable safety profile, support the continued investigation of this compound in later-phase clinical development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Chiglitazar for the Treatment of MASH Phase II Clinical Study Selected for Oral ... [chipscreen.com]
- 4. This compound [chipscreen.com]
- 5. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Positive results from Phase II clinical trial (CGZ203 study) of Chiglitazar monotherapy for non-alcoholic steatohepatitis - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols: Chiglitazar Sodium In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2][3][4] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism, as well as inflammation.[1][5][6] By simultaneously activating all three PPAR subtypes, Chiglitazar provides a multi-faceted approach to improving metabolic homeostasis.[1][6] These application notes provide detailed protocols for the in vitro characterization of this compound's activity on PPARs.
Data Presentation
Table 1: In Vitro Potency of this compound on Human PPAR Subtypes
| PPAR Subtype | EC50 (μM) | Agonist Type |
| PPARα | 1.2 | Agonist |
| PPARγ | 0.08 | Agonist |
| PPARδ | 1.7 | Agonist |
EC50 (Half-maximal effective concentration) values were determined using in vitro transactivation assays.[7]
Signaling Pathway
This compound-Mediated PPAR Activation
This compound, as a PPAR pan-agonist, enters the cell and binds to the ligand-binding domain of PPARα, PPARγ, and PPARδ. This binding induces a conformational change in the PPAR protein, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, and inflammation.
Experimental Protocols
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate PPAR subtypes by quantifying the expression of a reporter gene (luciferase) under the control of a PPRE.
Materials:
-
HEK293T or COS-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Expression plasmids for human PPARα, PPARγ, or PPARδ
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pGL4.35[9xGAL4UAS/luc2P])
-
Renilla luciferase plasmid (for normalization)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T or COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to attach overnight.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical mixture per well includes:
-
PPAR expression plasmid (e.g., 50 ng)
-
PPRE-luciferase reporter plasmid (e.g., 100 ng)
-
Renilla luciferase plasmid (e.g., 10 ng)
-
-
Incubate the complex at room temperature for 20-30 minutes.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours of transfection, replace the medium with the compound-containing medium.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
-
Plot the fold induction against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.
-
PPAR Target Gene Expression Analysis (qRT-PCR)
This protocol determines the effect of this compound on the expression of known PPAR target genes in a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ).
Materials:
-
HepG2 or 3T3-L1 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture the selected cell line to 70-80% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Table 2: Example PPAR Target Genes for qRT-PCR Analysis
| PPAR Subtype | Target Gene | Function |
| PPARα | CPT1A | Fatty acid oxidation |
| ACOX1 | Peroxisomal fatty acid oxidation | |
| PPARγ | FABP4 (aP2) | Fatty acid binding and transport |
| ADIPOQ | Adiponectin, insulin sensitization | |
| PPARδ | PDK4 | Glucose metabolism |
| ANGPTL4 | Lipid metabolism |
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a PPAR pan-agonist like this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chiglitazar Sodium Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, concurrently activating PPARα, PPARγ, and PPARδ subtypes.[1][2] This mechanism of action allows for a comprehensive approach to treating type 2 diabetes mellitus (T2DM) by improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation.[3][4] Animal models are indispensable tools for the preclinical evaluation of this compound's efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing two common rodent models of obesity and T2DM: the monosodium glutamate (MSG) obese rat and the KKAy mouse.
Animal Model Overviews
Monosodium Glutamate (MSG) Obese Rat
The MSG-induced obese rat is a well-established model of non-genetic obesity, insulin resistance, and dyslipidemia.[5][6] Neonatal administration of MSG leads to lesions in the arcuate nucleus of the hypothalamus, resulting in metabolic disturbances in adulthood.[7] This model is particularly useful for studying the effects of therapeutic agents on acquired metabolic syndrome.
KKAy Mouse
The KKAy mouse is a model of obese type 2 diabetes that spontaneously develops hyperglycemia, hyperinsulinemia, and mild obesity.[8][9] This strain was created by introducing the yellow obese gene (Ay) into the KK mouse strain.[10] KKAy mice exhibit pathological changes in the glomeruli that are consistent with the early stages of human diabetic nephropathy, making them a suitable model for studying diabetic complications.[9][11]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound in MSG obese rats and KKAy mice.
Table 1: Effects of this compound on Metabolic Parameters in MSG Obese Rats
| Parameter | Control (Vehicle) | Chiglitazar (5 mg/kg) | Chiglitazar (10 mg/kg) | Rosiglitazone (5 mg/kg) | Reference |
| Plasma Glucose (mmol/L) - IPGTT 30 min | ~18 | Significantly lower than control | Significantly lower than control | Significantly lower than control | [5] |
| Plasma Insulin (mU/L) - Fasting | 63.4 ± 9.7 | 35.0 ± 3.3 | 23.8 ± 1.6 | 38.8 ± 3.2 | [5] |
| Insulin Sensitivity Index (ISI) | 2.0 ± 0.2 | 3.7 ± 0.5 | 5.2 ± 0.4 | 3.2 ± 0.3 | [5] |
| Plasma Triglyceride (mmol/L) | Elevated | Reduced | Reduced | Reduced | [6] |
| Total Cholesterol (mmol/L) | Elevated | Reduced | Reduced | Reduced | [6] |
| Adipocyte Maximal Diameter (μm) | 83.00 ± 13.34 | 72.07 ± 10.00 | 57.03 ± 7.00 | 62.4 ± 6.45 | [12] |
Table 2: Effects of this compound on Metabolic Parameters in KKAy Mice
| Parameter | Control (Vehicle) | Chiglitazar | Rosiglitazone | Reference |
| Blood Glucose | Elevated | Comparable lowering effect to Rosiglitazone | Effective in lowering blood glucose | [13] |
| Body Weight | Increased | No significant increase | - | [13] |
Note: Specific quantitative data for Chiglitazar's effect on various parameters in KKAy mice from publicly available literature is limited. The provided information is based on a comparative study.[13]
Experimental Protocols
Induction of MSG Obese Rat Model
Objective: To induce obesity and metabolic syndrome in rats using monosodium glutamate.
Materials:
-
Newborn Wistar rat pups
-
Monosodium glutamate (MSG)
-
Sterile saline solution (0.9% NaCl)
-
Tuberculin syringes with 27-gauge needles
Protocol:
-
Prepare a 4 g/kg solution of MSG in sterile saline.
-
On postnatal days 1, 3, 5, 7, and 9, administer a subcutaneous injection of the MSG solution to the rat pups.[7][14]
-
A control group should receive an equivalent volume of sterile saline.
-
After weaning, house the rats under standard conditions with ad libitum access to food and water.
-
Monitor body weight and food intake regularly. The development of obesity and metabolic abnormalities typically occurs by 12-14 weeks of age.[14]
Oral Glucose Tolerance Test (OGTT) in Mice/Rats
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 50% dextrose)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
Protocol:
-
Fast the animals overnight (for rats) or for 6 hours (for mice) with free access to water.[3][15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.[16]
-
Administer a glucose solution orally via gavage. The standard dose is 2 g/kg body weight for mice and 1.5 g/kg for rats.[3][16]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Insulin Tolerance Test (ITT) in Mice/Rats
Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose disappearance after an insulin challenge.
Materials:
-
Human insulin solution
-
Sterile saline
-
Glucometer and test strips
Protocol:
-
Fast the animals for 4-6 hours with free access to water.[15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer human insulin via intraperitoneal (IP) injection. A typical dose is 0.75 IU/kg for rats and can be adjusted for mice based on their insulin sensitivity.[3][17]
-
Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.[3]
-
Measure blood glucose levels at each time point.
-
The rate of blood glucose decline reflects insulin sensitivity.
Euglycemic-Hyperinsulinemic Clamp Study in Mice
Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered the gold standard for assessing insulin action in vivo.[18]
Materials:
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin
-
Glucose solution (e.g., 20% dextrose)
-
[3-³H]glucose (for measuring glucose turnover)
-
Blood glucose analyzer
Protocol:
-
Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[2][19] Allow animals to recover fully.
-
Fasting: Fast the mice overnight (12-14 hours).[1]
-
Basal Period: Infuse [3-³H]glucose for a 90-120 minute equilibration period to assess basal glucose turnover.[1][2]
-
Clamp Period:
-
Begin a primed-continuous infusion of human insulin.[6]
-
Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant basal level (euglycemia).[18]
-
Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.[2]
-
-
Data Analysis: The GIR during the final 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Histological Analysis of Adipose and Liver Tissue
Objective: To assess the morphological changes in adipose tissue (adipocyte size) and liver (steatosis, inflammation, fibrosis) in response to this compound treatment.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain (for fibrosis)
Protocol:
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and collect adipose (e.g., epididymal fat pad) and liver tissues. Fix the tissues in 4% PFA or 10% neutral buffered formalin for 24 hours.[20]
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[20]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: Stain sections with hematoxylin and eosin to visualize general morphology, adipocyte size, hepatic steatosis (lipid droplets), and inflammation.
-
Masson's Trichrome Staining: Use Masson's trichrome stain to visualize collagen deposition, an indicator of liver fibrosis.[21]
-
-
Microscopy and Analysis: Examine the stained sections under a microscope. Adipocyte size can be quantified using image analysis software. The severity of hepatic steatosis, inflammation, and fibrosis can be scored using established histological scoring systems.[22]
Visualizations
Signaling Pathway of this compound
Caption: this compound activation of PPAR signaling pathways.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for preclinical studies.
Logical Relationship of PPAR Activation and Metabolic Outcomes
Caption: Relationship between PPAR activation and metabolic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Insulin tolerance test and glucose tolerance test [bio-protocol.org]
- 4. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. umassmed.edu [umassmed.edu]
- 7. scielo.br [scielo.br]
- 8. KK-Ay Mice: A Model of Obesity and Type 2 Diabetes|KK-Ay Mice: A Model of Obesity and Type 2 Diabetes [clea-japan.com]
- 9. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obese and diabetic KKAy mice show increased mortality but improved cardiac function following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The induction of obesity in rodents by means of monosodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The monosodium glutamate (MSG) obese rat as a model for the study of exercise in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. protocols.io [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. mdpi.com [mdpi.com]
- 21. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 22. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chiglitazar Sodium Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiglitazar sodium is a novel, orally available pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three subtypes: PPARα, PPARγ, and PPARδ.[1] This triple activation profile allows Chiglitazar to modulate a wide array of genes involved in glucose and lipid metabolism, making it a promising therapeutic agent for type 2 diabetes mellitus and other metabolic disorders.[1][2] These application notes provide detailed protocols for key cell-based assays to investigate the mechanism of action and cellular effects of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating PPARα, PPARγ, and PPARδ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
-
PPARα activation primarily influences fatty acid catabolism and transport, mainly in the liver.
-
PPARγ activation is crucial for adipocyte differentiation, lipid storage, and improving insulin sensitivity in adipose tissue.
-
PPARδ activation plays a role in fatty acid oxidation and energy homeostasis in skeletal muscle.
The pan-agonist nature of Chiglitazar allows for a multi-faceted approach to improving metabolic health.
Data Summary: In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound on the three PPAR subtypes.
| Parameter | PPARα | PPARγ | PPARδ | Reference Compound (Rosiglitazone - PPARγ agonist) |
| EC50 (µM) | 1.2 | 0.08 | 1.7 | ~0.01 - 0.1 |
EC50 values represent the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay.[3]
I. PPAR Activation Assays
To determine the potency and selectivity of this compound on each PPAR subtype, a ligand-binding or transcriptional activation assay is recommended. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust and high-throughput method for this purpose.
Protocol 1: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay
This protocol is adapted from commercially available kits and provides a method to determine the binding affinity of this compound to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARδ.
Materials:
-
LanthaScreen™ TR-FRET PPAR Assay Kit (containing PPAR-LBD, Tb-anti-GST antibody, and a fluorescent tracer)
-
This compound
-
Appropriate solvent for Chiglitazar (e.g., DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the PPAR-LBD, Tb-anti-GST antibody, and fluorescent tracer in the provided assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from picomolar to micromolar to determine a complete dose-response curve.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or control (vehicle or known agonist/antagonist) to the wells of the 384-well plate.
-
Add 8 µL of the fluorescent tracer solution to all wells.
-
Add 10 µL of the PPAR-LBD/Tb-anti-GST antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 495 nm (terbium donor) and 520 nm (FRET acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (binding affinity) value.
-
Expected Results: A decrease in the TR-FRET ratio with increasing concentrations of this compound indicates competitive binding to the PPAR-LBD.
Experimental Workflow: TR-FRET PPAR Competitive Binding Assay
Caption: Workflow for the TR-FRET PPAR competitive binding assay.
II. Adipocyte Differentiation Assay
Chiglitazar's potent activation of PPARγ is expected to induce the differentiation of preadipocytes into mature adipocytes. This can be visualized and quantified using Oil Red O staining, which stains the lipid droplets characteristic of mature adipocytes.
Protocol 2: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining
This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and the subsequent quantification of lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): Growth Medium supplemented with 10 µg/mL insulin.
-
This compound
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
24-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in Growth Medium. Maintain the cells in a confluent state for an additional 48 hours.
-
Induction of Differentiation (Day 0):
-
Replace the Growth Medium with Differentiation Medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM), a positive control (e.g., 1 µM Rosiglitazone), and a vehicle control (DMSO).
-
-
Maintenance (Day 2):
-
After 48 hours, replace the Differentiation Medium with Insulin Medium containing the respective concentrations of this compound or controls.
-
-
Maturation (Day 4 onwards):
-
After another 48 hours, replace the Insulin Medium with Growth Medium containing the respective treatments.
-
Replenish the medium every 2-3 days until day 8-10, when significant lipid droplet accumulation should be visible.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect the cells under a microscope and capture images.
-
To quantify lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.
-
Expected Results: Increased Oil Red O staining and absorbance in Chiglitazar-treated cells compared to the vehicle control, indicating enhanced adipocyte differentiation.
Experimental Workflow: 3T3-L1 Adipocyte Differentiation Assay
Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.
III. Glucose Uptake Assay
A key therapeutic effect of PPAR agonists is the enhancement of insulin-stimulated glucose uptake in peripheral tissues. This can be assessed in vitro using differentiated adipocytes and a fluorescent glucose analog, such as 2-NBDG.
Protocol 3: 2-NBDG Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes
This protocol measures the effect of this compound on glucose uptake in mature 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 2) in a 96-well, black, clear-bottom plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Differentiate 3T3-L1 cells to mature adipocytes as described in Protocol 2.
-
On the day of the assay, gently wash the cells twice with KRH buffer.
-
Starve the cells in KRH buffer for 2-4 hours at 37°C to deplete intracellular glucose.
-
-
Compound Treatment:
-
Treat the cells with KRH buffer containing various concentrations of this compound or controls for 18-24 hours.
-
-
Insulin Stimulation:
-
Stimulate the cells with 100 nM insulin (or a vehicle control for basal uptake) in KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 50-100 µM to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Expected Results: An increase in 2-NBDG fluorescence in cells treated with this compound, particularly in the presence of insulin, compared to controls, indicating enhanced glucose uptake.
Experimental Workflow: 2-NBDG Glucose Uptake Assay
Caption: Workflow for the 2-NBDG glucose uptake assay.
IV. Gene Expression Analysis
To understand the molecular mechanisms underlying the effects of this compound, it is essential to analyze the expression of PPAR target genes. Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific method for this purpose.
Protocol 4: qRT-PCR Analysis of PPAR Target Gene Expression
This protocol outlines the steps for measuring changes in the mRNA levels of key PPAR target genes in response to this compound treatment in relevant cell lines (e.g., HepG2 for liver-related genes, differentiated 3T3-L1 for adipocyte genes, and C2C12 for muscle-related genes).
Materials:
-
Appropriate cell line (e.g., HepG2, 3T3-L1, C2C12)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound or controls for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Key PPAR Target Genes:
| PPAR Subtype | Tissue/Cell Type | Key Target Genes | Function |
| PPARα | Liver (e.g., HepG2) | ACOX1, CPT1, PDK4, ANGPTL4 | Fatty Acid Oxidation, Lipid Metabolism |
| PPARγ | Adipocytes (e.g., 3T3-L1) | FABP4 (aP2), CD36, Adiponectin, LPL | Adipogenesis, Lipid Storage, Insulin Sensitivity |
| PPARδ | Muscle (e.g., C2C12) | PDK4, ANGPTL4, CPT1 | Fatty Acid Oxidation, Energy Expenditure |
Quantitative Gene Expression Data for Chiglitazar:
A study by Pan et al. (2017) demonstrated that Chiglitazar (Chi) preferentially induces the expression of ANGPTL4 and PDK4 compared to the PPARγ-selective agonist Rosiglitazone (Ros) in human preadipocytes.[3]
| Gene | Treatment (1 µM) | Fold Change vs. Vehicle |
| ANGPTL4 | Chiglitazar | ~18 |
| Rosiglitazone | ~6 | |
| PDK4 | Chiglitazar | ~12 |
| Rosiglitazone | ~4 |
Data is representative and extracted from published literature. Actual results may vary depending on experimental conditions.[3]
Signaling Pathway: PPAR Activation by this compound
Caption: Simplified signaling pathway of this compound.
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for characterizing the in vitro pharmacology of this compound. By employing these protocols, researchers can elucidate the molecular mechanisms driving its therapeutic effects on glucose and lipid metabolism, and further explore its potential in treating metabolic diseases. The provided data and workflows serve as a guide for designing and executing robust experiments to evaluate this novel pan-PPAR agonist.
References
- 1. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPAR γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Chiglitazar Sodium in Pharmaceutical Formulations by HPLC-UV
Introduction
Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist used in the management of type 2 diabetes mellitus.[1][2][3][4] It modulates the expression of genes involved in glucose and lipid metabolism, leading to improved glycemic control.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The molecular formula for this compound is C36H28FN2NaO4 and its molecular weight is 594.6 g/mol .[5]
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential excipients and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and a buffer provides efficient separation. The quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution (for a 50 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute 1.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
-
3. Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and specificity.
-
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: The precision of the method was determined by performing six replicate injections of a standard solution (10 µg/mL). The relative standard deviation (RSD) of the peak areas was calculated.
-
Accuracy: The accuracy of the method was assessed by the recovery of known amounts of this compound added to a placebo matrix. The analysis was performed in triplicate at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
-
Specificity: The specificity of the method was evaluated by analyzing a placebo solution to ensure that there was no interference from the excipients at the retention time of this compound.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 52.3 |
| 5 | 261.5 |
| 10 | 525.1 |
| 25 | 1310.8 |
| 50 | 2620.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound
| Replicate | Peak Area (mAU*s) |
| 1 | 524.8 |
| 2 | 526.1 |
| 3 | 523.9 |
| 4 | 525.5 |
| 5 | 524.3 |
| 6 | 526.5 |
| Mean | 525.2 |
| Standard Deviation | 1.02 |
| RSD (%) | 0.19 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | 8.0 | 7.95 | 99.4 | 99.6 |
| 8.0 | 7.98 | 99.8 | ||
| 8.0 | 7.96 | 99.5 | ||
| 100 | 10.0 | 10.02 | 100.2 | 100.1 |
| 10.0 | 9.99 | 99.9 | ||
| 10.0 | 10.03 | 100.3 | ||
| 120 | 12.0 | 11.95 | 99.6 | 99.7 |
| 12.0 | 11.98 | 99.8 | ||
| 12.0 | 11.96 | 99.7 |
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
The developed HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be implemented in laboratories with standard HPLC equipment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Chiglitazar Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist.
Introduction
This compound is a next-generation insulin sensitizer that activates all three PPAR subtypes (α, γ, and δ), playing a significant role in regulating glucose and lipid metabolism.[1][2] Its mechanism of action involves binding to PPARs, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3] Understanding the gene expression profile in response to this compound is crucial for elucidating its therapeutic effects and potential side effects.
Data Presentation: Gene Expression Changes
Treatment with this compound has been shown to modulate the expression of several genes involved in lipid metabolism and insulin sensitization. Notably, the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4) is significantly upregulated.[3][4][5]
| Target Gene | Gene Symbol | Cellular Process | Expected Change in Expression |
| Angiopoietin-like 4 | ANGPTL4 | Lipid metabolism, glucose homeostasis | Significant Upregulation[3][4][5] |
| Pyruvate Dehydrogenase Kinase 4 | PDK4 | Glucose metabolism, fatty acid oxidation | Significant Upregulation[3][4][5] |
| CD36 Molecule | CD36 | Fatty acid uptake, lipid metabolism | Upregulation |
| Hormone-Sensitive Lipase | LIPE | Lipolysis | Upregulation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for analyzing its impact on gene expression.
Caption: this compound signaling pathway.
References
- 1. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiglitazar Sodium in Non-alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Chiglitazar sodium is a novel, potent pan-agonist of peroxisome proliferator-activated receptors (PPARs), targeting PPARα, PPARγ, and PPARδ subtypes.[1] As a modulator of key metabolic and inflammatory pathways, this compound presents a promising therapeutic candidate for NAFLD. These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of NAFLD research.
Mechanism of Action
This compound exerts its therapeutic effects by simultaneously activating all three PPAR isoforms, which play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[1]
-
PPARα activation primarily in the liver, heart, muscle, and kidney stimulates fatty acid oxidation and improves lipoprotein metabolism.
-
PPARγ activation , predominantly in adipose tissue and macrophages, promotes the repartitioning of fatty acids to adipose tissue, thereby improving insulin sensitivity.[2]
-
PPARδ activation is involved in regulating energy metabolism and cell survival.
This multi-faceted approach addresses several key pathological features of NAFLD, including steatosis, inflammation, and insulin resistance.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Model Induction | Chiglitazar Concentration | Key Findings | Reference |
| CV-1 | - | EC50: PPARα: 1.2 µM, PPARγ: 0.08 µM, PPARδ: 1.7 µM | Demonstrates pan-agonist activity with the highest potency for PPARγ. | [2] |
| Various | - | - | Upregulates expression of genes involved in glucose and lipid metabolism, such as ANGPTL4 and PDK4, via inhibition of PPARγ phosphorylation. | [2] |
Preclinical and Clinical Efficacy of this compound and other PPAR Agonists in NAFLD/NASH
| Study Type | Model | Treatment | Duration | Key Efficacy Endpoints and Results | Reference |
| Phase II Clinical Trial (CGZ203) | NASH patients | Chiglitazar (48 mg or 64 mg daily) | 18 weeks | Significant and dose-dependent reduction in liver fat content (MRI-PDFF). Trend of improvement in non-invasive markers of hepatocyte damage, inflammation, and fibrosis. | [3] |
| Animal Model | High-fat diet-induced diabetic LDLr-/- mice | Tesaglitazar (dual PPARα/γ agonist) (20 µg/kg/day) | 6 weeks | Significantly reduced hepatic lipid accumulation, macrophage infiltration, and inflammatory markers (TNF-α, MCP-1, IL-6). | [4][5] |
| Animal Model | High-fat emulsion-induced NASH in rats | Saroglitazar (dual PPARα/γ agonist) | 7 weeks | Corrected ALT and AST levels, attenuated upregulation of proinflammatory (IL-6, TNF-α, MCP-1) and fibrotic (TGF-β) genes. | [6] |
Experimental Protocols
In Vitro Model: Palmitic Acid-Induced Steatosis in HepG2 Cells
This protocol describes the induction of a cellular model of NAFLD by exposing human hepatoma (HepG2) cells to palmitic acid, a saturated fatty acid, to induce lipid accumulation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Palmitic acid (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
60% Isopropanol
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Palmitic Acid-BSA Conjugate Preparation:
-
Prepare a 5 mM stock solution of palmitic acid in 0.1 M NaOH at 70°C.
-
Prepare a 10% BSA solution in sterile water.
-
Add the palmitic acid solution dropwise to the BSA solution while stirring to achieve a final concentration of 1 mM palmitic acid and 1% BSA.
-
Incubate at 55°C for 30 minutes and then cool to room temperature. Filter-sterilize the solution.
-
-
Induction of Steatosis and Chiglitazar Treatment:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for imaging, 96-well plates for quantitative assays).
-
Allow cells to reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Treat the cells with the palmitic acid-BSA conjugate (final concentration of 200-500 µM palmitic acid) with or without various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with 60% isopropanol and allow to dry completely.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with distilled water.
-
Visualize lipid droplets under a microscope. For quantification, elute the dye with isopropanol and measure the absorbance at 510 nm.
-
Experimental Workflow for In Vitro NAFLD Model
Caption: Workflow for the in vitro NAFLD model using HepG2 cells.
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This protocol outlines the induction of NAFLD in mice through a high-fat diet (HFD) and subsequent treatment with this compound.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting.
Protocol:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Induction of NAFLD:
-
This compound Administration:
-
After the induction period, divide the HFD-fed mice into a vehicle-treated group and a this compound-treated group.
-
Administer this compound (e.g., 1-10 mg/kg/day) or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood samples for analysis of serum markers (ALT, AST, glucose, insulin, lipids).
-
Euthanize the mice and harvest the liver for histological analysis (H&E, Oil Red O staining) and gene expression analysis.
-
Experimental Workflow for In Vivo NAFLD Model
Caption: Workflow for the in vivo high-fat diet-induced NAFLD model.
Signaling Pathway
This compound's Mechanism of Action via PPAR Activation in NAFLD
This compound, as a pan-PPAR agonist, modulates multiple signaling pathways implicated in NAFLD pathogenesis. Upon binding to PPARs, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Caption: PPAR signaling pathway activated by Chiglitazar in NAFLD.
References
- 1. mdpi.com [mdpi.com]
- 2. Peroxisome Proliferator-Activated Receptors and Their Agonists in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gubra.co.kr [gubra.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lessons from mouse models of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PPAR Signaling Pathways with Chiglitazar Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiglitazar Sodium
This compound is a novel, orally available, non-thiazolidinedione (TZD) pan-agonist for the peroxisome proliferator-activated receptors (PPARs).[1][2][3] It is designed to simultaneously activate all three PPAR subtypes—PPARα, PPARγ, and PPARδ—with varying degrees of efficacy.[4][5] This multi-targeted approach allows for a more comprehensive regulation of glucose and lipid metabolism compared to selective PPAR agonists.[5] Chiglitazar has been approved for the treatment of type 2 diabetes mellitus and is under investigation for other metabolic disorders.[6] Its unique pharmacological profile makes it a valuable tool for studying the intricate roles of PPAR signaling in various physiological and pathological processes.
Mechanism of Action
Chiglitazar functions as a ligand for PPARs, which are nuclear hormone receptors that act as transcription factors.[5] Upon binding to Chiglitazar, the PPARs undergo a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, PPARα activation by Chiglitazar enhances fatty acid oxidation and improves lipid profiles by reducing triglycerides.[5]
-
PPARγ Activation: Abundant in adipose tissue, PPARγ is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[5] Chiglitazar's activation of PPARγ promotes adipocyte differentiation and enhances glucose uptake in peripheral tissues.[5]
-
PPARδ Activation: Ubiquitously expressed, PPARδ activation is involved in fatty acid oxidation and energy expenditure.[5] Chiglitazar's effect on PPARδ contributes to improved lipid metabolism and insulin sensitivity.[5]
Quantitative Data for Chiglitazar
The following tables summarize the key quantitative parameters of Chiglitazar's activity on PPAR subtypes.
Table 1: In Vitro Activity of Chiglitazar on PPAR Subtypes
| Parameter | PPARα | PPARγ | PPARδ | Reference |
| EC50 | 1.2 µM | 0.08 µM | 1.7 µM | [7][8] |
| Binding Affinity (Ki) | Not Reported | 9.86 µM (for a partial agonist) | Not Reported | [9] |
Note: The reported Ki value is for a different partial PPARγ agonist and is included for context as specific Ki values for Chiglitazar were not found in the search results.
Table 2: In Vivo Effects of Chiglitazar in MSG Obese Rats
| Parameter | Vehicle Control | Chiglitazar (5 mg/kg) | Chiglitazar (10 mg/kg) | Chiglitazar (20 mg/kg) | Rosiglitazone (5 mg/kg) | Reference |
| Plasma Insulin (mU/L) | 63.4 ± 9.7 | 35.0 ± 3.3 | 23.8 ± 1.6 | 36.2 ± 4.4 | 38.8 ± 3.2 | [10] |
| Insulin Sensitivity Index | 2.0 ± 0.2 | 3.7 ± 0.5 | 5.2 ± 0.4 | 3.7 ± 0.4 | 3.2 ± 0.3 | [10] |
| Adipocyte Diameter (µm) | 83.00 ± 13.34 | 72.07 ± 10.00 | 57.03 ± 7.00 | 63.50 ± 7.61 | 62.4 ± 6.45 | [10] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the PPAR signaling pathway and a typical experimental workflow for studying the effects of Chiglitazar.
Experimental Protocols
PPAR Reporter Gene Assay
This assay measures the ability of Chiglitazar to activate PPAR subtypes by quantifying the expression of a reporter gene (e.g., luciferase) linked to a PPRE.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmids for human PPARα, PPARγ, or PPARδ
-
RXR expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW0742 for PPARδ)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay system
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the respective PPAR expression plasmid, RXR expression plasmid, and PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Chiglitazar (e.g., 0.01 µM to 10 µM), positive controls, or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).
-
Plot the dose-response curve and calculate the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of PPAR target genes in response to Chiglitazar treatment.
Materials:
-
Relevant cell line (e.g., HepG2 for liver-specific genes, 3T3-L1 for adipocyte-specific genes, L6 myotubes for muscle-specific genes)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (see Table 3) and a housekeeping gene (e.g., GAPDH, β-actin)
Table 3: Example qPCR Primers for Human PPAR Target Genes
| Target Gene | PPAR Subtype(s) | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CPT1A | α | TCTACCGCTGGGACATTGAG | GCTCTGGGTGTAGGAGTTGATG |
| PDK4 | α, γ, δ | CCTGAAGCATCTCAACATTGACC | CCAGTAGTTGAGGTCATCACCAG |
| ANGPTL4 | α, γ, δ | GGACCTTGGCTGGGAAGAT | GGCAGGAAGTAGGTTTTGGTG |
| FABP4 (aP2) | γ | GCCAGGAATTTGACGAAATC | GGCAGGCCTCATATTAATGC |
| CD36 | γ | GAACCACTGCGGCTACATTT | GCTCCGGCTCTCTTTCACTA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with Chiglitazar (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Western Blotting for PPAR Pathway Proteins
This protocol is for detecting changes in the protein expression of PPARs and their downstream targets.
Materials:
-
Cell lysates from Chiglitazar-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Table 4: Recommended Primary Antibodies for Western Blotting
| Target Protein | Function | Recommended Antibody Source |
| PPARα | Receptor | Abcam, Santa Cruz Biotechnology |
| PPARγ | Receptor | Cell Signaling Technology, Abcam |
| PGC-1α | Coactivator | Cell Signaling Technology, Abcam |
| CPT1A | Fatty Acid Oxidation | Abcam, Proteintech |
| FABP4 (aP2) | Fatty Acid Binding | Cell Signaling Technology, R&D Systems |
Protocol:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the effect of Chiglitazar on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
Protocol:
-
Culture 3T3-L1 cells to confluence in a 6-well plate.
-
Two days post-confluence, replace the medium with differentiation medium containing Chiglitazar (e.g., 1 µM) or vehicle.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without Chiglitazar.
-
Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS, with or without Chiglitazar, and replace the medium every 2 days.
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Quantify adipogenesis by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.
L6 Myotube Glucose Uptake Assay
This assay measures the effect of Chiglitazar on glucose uptake in skeletal muscle cells.
Materials:
-
L6 myoblasts
-
Differentiation medium (α-MEM with 2% horse serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin (positive control)
-
2-deoxy-[³H]-glucose
Protocol:
-
Differentiate L6 myoblasts into myotubes by culturing in differentiation medium for 5-7 days.
-
Starve the myotubes in serum-free medium for 2-4 hours.
-
Pre-incubate the cells with Chiglitazar (e.g., 1 µM), insulin (e.g., 100 nM), or vehicle in KRH buffer for 30 minutes.
-
Add 2-deoxy-[³H]-glucose and incubate for 10-15 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each well.
Conclusion
This compound is a potent pan-PPAR agonist that serves as an invaluable tool for elucidating the complex roles of PPAR signaling in metabolic health and disease. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize Chiglitazar in their studies, from initial characterization of its activity to in-depth investigations of its effects on gene expression and cellular function. By employing these methodologies, scientists can further unravel the therapeutic potential of targeting the PPAR signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPAR γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chiglitazar Sodium: Technical Support Center (Awaiting Comprehensive Data)
A comprehensive technical support center for Chiglitazar sodium, complete with detailed troubleshooting guides, FAQs, quantitative data tables, and experimental protocols for solubility and stability, cannot be generated at this time due to a lack of publicly available scientific data.
Extensive searches for specific quantitative data on the aqueous and organic solvent solubility of this compound, its pH-solubility profile, and detailed forced degradation studies have yielded insufficient information to create a resource that meets the core requirements of researchers, scientists, and drug development professionals.
While some basic information is available, critical data points necessary for robust experimental design and troubleshooting remain unpublished or inaccessible. This document outlines the currently available information and highlights the significant data gaps that prevent the creation of a complete technical support center.
I. Frequently Asked Questions (FAQs) - Limited Scope
This section provides answers to common questions based on the limited available data.
Q1: What is the solubility of this compound in DMSO?
Chiglitazar has a reported solubility of 100 mg/mL in dimethyl sulfoxide (DMSO).[1] It is recommended to use freshly opened, hygroscopic DMSO and sonication may be required to achieve complete dissolution.[1]
Q2: How can I prepare a stock solution of this compound for in vivo experiments?
A published protocol for preparing a 1 mL working solution for in vivo studies is as follows:
-
Prepare a 25.0 mg/mL stock solution of Chiglitazar in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
For stock solutions prepared in DMSO, the following storage conditions are suggested:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions in sealed containers, protected from moisture and light, and to prevent repeated freeze-thaw cycles.[1]
Q4: Is there any information on the stability of this compound in biological matrices?
A pre-print study on the pharmacokinetics of this compound in rats reported good stability in rat plasma under the following conditions:
-
Room temperature for 8 hours.
-
-40°C for 7 days.
-
After three freeze-thaw cycles.
II. Data Gaps and Missing Information
The following critical information is required to build a comprehensive and useful technical support resource for researchers working with this compound:
-
Quantitative Aqueous Solubility: No specific data (e.g., in mg/mL or µg/mL) is available for the solubility of this compound in water or standard physiological buffers (e.g., PBS) at various pH levels. This information is fundamental for designing in vitro assays and formulation development.
-
Solubility in Organic Solvents: Apart from DMSO, there is no public data on the solubility of this compound in other common laboratory solvents such as ethanol, methanol, acetonitrile, etc.
-
pH-Solubility Profile: A detailed profile of how the solubility of this compound changes with pH is essential for understanding its behavior in different biological environments and for developing oral dosage forms.
-
Forced Degradation Studies: There are no published studies detailing the degradation of this compound under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This includes:
-
Acidic and Basic Hydrolysis: Information on the rate of degradation and the identity of degradation products in acidic and basic solutions.
-
Oxidative Degradation: Data on its susceptibility to oxidation and the resulting degradants.
-
Photostability: Information on its stability under exposure to light.
-
Thermal Stability: Data on its degradation at elevated temperatures.
-
-
Degradation Product Identification: Without forced degradation studies, the potential degradation products of this compound are unknown. This information is critical for developing stability-indicating analytical methods and for safety assessment.
-
Experimental Protocols: While general procedures for solubility and stability testing can be inferred from studies on other compounds, specific, validated protocols for this compound are not available.
III. Proposed Structure of a Future Technical Support Center
Once the necessary data becomes available, a comprehensive technical support center would be structured as follows:
Troubleshooting Guides (Question & Answer Format)
-
Solubility Issues:
-
Q: My this compound is not dissolving in [Solvent]. What should I do?
-
Q: I am observing precipitation in my stock solution. What could be the cause?
-
Q: How can I prepare a stable aqueous solution of this compound for my cell-based assay?
-
-
Stability Issues:
-
Q: How should I handle and store solid this compound to prevent degradation?
-
Q: My assay results are inconsistent. Could it be due to the degradation of this compound in my experimental setup?
-
Q: What are the known degradation products of this compound, and how can I detect them?
-
Quantitative Data Tables
-
Table 1: Solubility of this compound in Various Solvents.
-
Table 2: pH-Dependent Aqueous Solubility of this compound.
-
Table 3: Summary of Forced Degradation Studies of this compound.
Detailed Experimental Protocols
-
Protocol 1: Determination of Aqueous Solubility of this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis of this compound.
-
Protocol 3: Forced Degradation Study of this compound under Acidic Conditions. (Similar protocols for basic, oxidative, photolytic, and thermal degradation would be included.)
Visualizations (Graphviz)
-
Diagram 1: Logical Workflow for Troubleshooting Solubility Issues.
A workflow for resolving solubility problems.
-
Diagram 2: Signaling Pathway of PPAR Agonism.
Simplified PPAR signaling pathway activated by Chiglitazar.
The creation of a robust and reliable technical support center for this compound is contingent upon the availability of comprehensive and validated scientific data. We encourage researchers and the manufacturer to publish detailed studies on the solubility and stability of this compound to support the scientific community and facilitate further research and development. This document will be updated as more information becomes available.
References
Technical Support Center: Optimizing Chiglitazar Sodium Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Chiglitazar sodium in in vitro studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] This means it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2] By activating these receptors, this compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and regulation of blood glucose levels.[2][3]
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: The choice of cell line depends on the specific research question. Based on the mechanism of action of this compound, the following cell lines are recommended:
-
3T3-L1 preadipocytes: Ideal for studying adipocyte differentiation, lipid accumulation, and insulin sensitivity.[3][4][5]
-
HepG2 human hepatoma cells: Suitable for investigating effects on hepatic glucose metabolism and gene expression.
-
L6 rat myoblasts: Useful for examining glucose uptake in skeletal muscle cells.[6][7][8]
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: A starting concentration of 10 µM has been used in in vitro studies with a treatment duration of 48 hours.[9] However, the optimal concentration will depend on the cell line and the specific endpoint being measured. It is always recommended to perform a dose-response study to determine the optimal concentration for your experimental setup. The half-maximal effective concentrations (EC50) for Chiglitazar are 1.2 µM for PPARα, 0.08 µM for PPARγ, and 1.7 µM for PPARδ, which can serve as a reference for designing your dose-response experiments.[10]
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same concentration of DMSO as the treatment groups) in your experiments.
Q5: What are the expected effects of this compound in vitro?
A5: In vitro, this compound has been shown to:
-
Activate all three PPAR subtypes.[1]
-
Regulate the expression of genes involved in lipid metabolism and thermogenesis.[1]
-
Promote the differentiation of adipocytes.[11]
-
Modulate the expression of genes such as ANGPTL4 and PDK4, which are involved in glucose and lipid metabolism.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect | - Sub-optimal drug concentration.- Insufficient incubation time.- Low expression of PPARs in the chosen cell line. | - Perform a dose-response study to determine the optimal concentration.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Confirm PPAR expression in your cell line via qPCR or Western blot. |
| High cell death/cytotoxicity | - Drug concentration is too high.- Solvent (e.g., DMSO) concentration is toxic. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration.- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). |
| Compound precipitation in culture medium | - Poor solubility of the compound in aqueous media. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to dose the cells.- Consider using a formulation with solubility enhancers, but test for effects on cells first. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- Variation in drug preparation.- Passage number of cells is too high. | - Ensure consistent cell seeding across all wells and experiments.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor | Value (µM) |
| EC50 | PPARα | 1.2 |
| PPARγ | 0.08 | |
| PPARδ | 1.7 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[10]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: 3T3-L1, HepG2, L6.
-
Culture Medium:
-
3T3-L1: DMEM with 10% Bovine Calf Serum. For differentiation, use DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
HepG2: EMEM with 10% FBS.
-
L6: DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon confluence.[6]
-
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the existing medium with the treatment medium.
-
Include a vehicle control group (medium with 0.1% DMSO).
-
Incubate for the desired period (e.g., 48 hours).[9]
-
Glucose Uptake Assay (L6 Myotubes)
This protocol is adapted for L6 myotubes to measure glucose uptake.
-
Cell Preparation: Differentiate L6 myoblasts into myotubes in 24-well plates.
-
Serum Starvation: Before the assay, serum-starve the myotubes for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).[6]
-
Treatment:
-
Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, and 1.3 mM MgSO4).[6]
-
Incubate cells with this compound at desired concentrations in KRH buffer for 30 minutes. Include a positive control (e.g., 100 nM insulin).
-
-
Glucose Uptake:
-
Measurement:
-
Lyse the cells with 0.05 N NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Gene Expression Analysis (Quantitative RT-PCR)
-
Cell Treatment: Treat cells (e.g., HepG2, 3T3-L1) with this compound as described in the general treatment protocol.
-
RNA Isolation: After treatment, wash cells with PBS and isolate total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes.
-
Target Genes: ANGPTL4, PDK4, CPT1, ACO.
-
Housekeeping Genes: GAPDH, ACTB, or 36B4.[9]
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
This compound Signaling Pathway
Caption: this compound activation of the PPAR signaling pathway.
Experimental Workflow: Glucose Uptake Assay
Caption: Workflow for a radiolabeled glucose uptake assay.
Logical Relationship: Dose-Response Optimization
Caption: Logical workflow for optimizing experimental dosage.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained exposure of L6 myotubes to high glucose and insulin decreases insulin-stimulated GLUT4 translocation but upregulates GLUT4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPAR γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of Glucose Uptake in Mouse Skeletal Muscle Cells and Adipocytes by P2Y6 Receptor Agonists | PLOS One [journals.plos.org]
Common experimental artifacts in PPAR agonist studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts.
Section 1: In Vitro Assay Artifacts & Troubleshooting
This section addresses common issues encountered during in vitro experiments such as reporter gene and binding assays.
Frequently Asked Questions (FAQs)
Q1: My luciferase reporter assay shows high background signal or apparent activation in my negative controls. What are the common causes?
A1: High background or false positive signals in luciferase reporter assays are common artifacts. The primary causes include:
-
Compound Auto-fluorescence or Luminescence Interference: The test compound itself may emit light in the same spectrum as the luciferase reporter, artificially inflating the signal.
-
Luciferase Enzyme Stabilization: Some small molecules can paradoxically increase the luciferase signal not by promoting gene transcription, but by binding to and stabilizing the luciferase enzyme. This slows its degradation, leading to accumulation and a stronger signal over the typical 18+ hour incubation period. An increase in luciferase protein half-life of just 30% can lead to a 150% increase in signal.[1]
-
Cytotoxicity: At higher concentrations, compounds can be toxic to cells. If the internal control (e.g., Renilla luciferase) is more sensitive to this toxicity than the experimental reporter (e.g., Firefly luciferase), it can lead to a misleadingly high ratio of experimental to control signal.[2]
-
Media and Reagent Contamination: Contamination in cell culture media or assay reagents can sometimes lead to unexpected luminescence.[3]
-
Plate Crosstalk: Using standard clear or black plates can be problematic. White-walled, opaque plates are recommended to minimize crosstalk between wells, which can artificially raise background readings.[3][4]
Q2: How can I differentiate a true PPAR agonist from a compound causing assay interference in my reporter assay?
A2: A multi-step validation approach is crucial:
-
Run a Cell-Free Luciferase Assay: Test your compound directly with purified luciferase enzyme. A true agonist will have no effect, while an interfering compound may inhibit or stabilize the enzyme.
-
Perform a Counter-Screen with a Non-PPAR-Responsive Promoter: Transfect cells with a luciferase reporter driven by a minimal or irrelevant promoter that lacks PPAR Response Elements (PPREs). A specific agonist should not activate this construct, whereas an interfering compound will likely still produce a signal.
-
Assess Target Gene Expression: Use a secondary assay like quantitative PCR (qPCR) to measure the mRNA levels of known PPAR target genes (e.g., FABP4, CD36). A true agonist will increase the expression of these genes, while an artifact will not.
-
Use an Antagonist: Co-treat cells with your test compound and a known PPAR antagonist (e.g., GW9662 for PPARγ). If the signal is diminished, it suggests a PPAR-dependent mechanism.
Q3: My compound shows high affinity in a competitive binding assay but has low or no activity in a cell-based transactivation assay. What could explain this discrepancy?
A3: This is a common scenario that can arise from several factors:
-
Agonist vs. Antagonist Activity: The compound may be a potent antagonist or a very weak partial agonist. It binds to the receptor effectively, displacing the tracer, but fails to induce the conformational change required for coactivator recruitment and transcriptional activation.[5]
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability and fail to reach the intracellular nuclear receptors in sufficient concentrations. Alternatively, it could be actively removed from the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form by the cells during the long incubation times of transactivation assays.
-
Requirement for RXR Heterodimerization: PPARs must heterodimerize with the Retinoid X Receptor (RXR) to bind DNA and activate transcription.[6] A compound could theoretically interfere with this dimerization process even while binding to the PPAR ligand-binding pocket.
Section 2: Cell-Based Assay Artifacts & Troubleshooting
This section focuses on artifacts that arise within a cellular context, including cytotoxicity and media interference.
Frequently Asked Questions (FAQs)
Q1: My PPAR agonist appears to be cytotoxic at the concentrations where I expect to see activity. How should I interpret these results?
A1: Cytotoxicity is a critical confounding factor. A decrease in cell viability will invariably affect reporter gene expression and other cellular readouts, leading to misinterpretation.
-
Actionable Advice: Always perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your functional assays, using the same cell line, compound concentrations, and incubation times. This allows you to determine the concentration range where the compound is non-toxic. Functional data should only be considered valid at concentrations that result in >90% cell viability.
-
Common Observation: Some PPARγ agonists, such as troglitazone, have been reported to induce liver toxicity in some patients, an effect that may be independent of PPARγ activation.[6]
Q2: How do serum proteins in my cell culture medium affect my experiment?
A2: Serum is a complex mixture containing many proteins, lipids, and hormones. These components can cause significant artifacts:
-
Compound Sequestration: Many small molecules, especially lipophilic ones like PPAR agonists, can bind to serum albumin and other proteins. This reduces the free concentration of the compound available to enter the cells and interact with the target receptor, leading to an underestimation of its potency (a rightward shift in the dose-response curve).
-
Endogenous Ligands: Serum contains endogenous fatty acids and other molecules that can act as natural PPAR ligands.[7] This can lead to higher basal activity and may mask the effects of weaker agonists.
-
Interference Mitigation: When possible, conduct experiments in reduced-serum or serum-free media.[8] If serum is required for cell health, ensure its concentration is consistent across all experiments and controls. You can also use charcoal-stripped serum to remove many of the endogenous lipophilic molecules.
Section 3: Off-Target Effects and Data Interpretation
Understanding the specificity of a PPAR agonist is key to validating its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my compound is specifically activating the intended PPAR isoform (α, δ, or γ)?
A1: Isoform specificity is a major challenge, as the ligand-binding domains of the three PPARs are highly similar.[9]
-
Counter-Screening: The most direct method is to perform transactivation assays in cells expressing the other PPAR isoforms. A truly specific agonist for PPARγ, for example, should have minimal to no activity on PPARα and PPARδ.
-
Use of Antagonists: Employ isoform-specific antagonists. For instance, the effect of a PPARα-specific agonist should be blocked by a PPARα antagonist like GW6471, but not by a PPARγ antagonist like GW9662.[3][5]
-
In Vivo Models: Reporter mice, such as the PPRE-Luc mouse model, can help assess isoform specificity in a whole-organism context. However, studies show that high concentrations of agonists applied topically can lead to reduced isoform specificity.
Q2: What are some known off-target effects of PPAR agonists?
A2: Besides activating other PPAR isoforms, some agonists have been shown to interact with other cellular targets. For example, some thiazolidinediones (TZDs) have been reported to have anti-inflammatory effects that may be independent of PPARγ activation, potentially through inhibition of pathways like NF-κB. It is crucial to consult the literature for the specific compound class you are studying and consider empirical testing against other related nuclear receptors.
Quantitative Data: Potency of Common PPAR Ligands
The following table summarizes the reported potency (IC50/EC50/pIC50) of several common research compounds used in PPAR studies. Note that values can vary significantly based on the assay type and experimental conditions.
| Compound | Target(s) | Action | Potency Value | Assay Type |
| Rosiglitazone | PPARγ | Agonist | IC50: 42 nM | Selective Agonist |
| Pioglitazone | PPARγ | Agonist | EC50: 0.93 µM (human) | Transactivation |
| GW9662 | PPARγ | Antagonist | IC50: 3.3 nM | Cell-free binding |
| GW6471 | PPARα | Antagonist | IC50: 0.24 µM | Cell-free binding |
| GSK0660 | PPARβ/δ | Antagonist | pIC50: 6.8 (IC50 ~155 nM) | Binding Assay |
| Tesaglitazar | PPARα / PPARγ | Dual Agonist | EC50: 3.6 µM (hPPARα), 0.2 µM (hPPARγ) | Transactivation |
| Fenofibrate | PPARα | Agonist | EC50: 30 µM | Transactivation |
Data compiled from multiple sources.[3][5]
Section 4: Key Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for PPAR Transactivation
This assay quantifies the ability of a compound to activate a specific PPAR isoform.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Transfection Reagent
-
Expression plasmid for the full-length PPAR isoform of interest
-
Reporter plasmid containing multiple PPREs upstream of a Firefly luciferase gene
-
Control plasmid with a constitutively expressed Renilla luciferase gene (for normalization)
-
Test compounds and reference agonist/antagonist
-
Dual-Luciferase Assay System
-
White, opaque 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-Firefly luciferase reporter, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 4-6 hours, then replace the transfection media with fresh complete media.
-
Compound Treatment: After 24 hours post-transfection, treat the cells with serial dilutions of the test compound. Include wells for a vehicle control (e.g., 0.1% DMSO), a positive control (a known PPAR agonist), and a non-transfected control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Luminescence Measurement: Measure Firefly luciferase activity first, then add the Stop & Glo® reagent to quench the Firefly signal and activate the Renilla luciferase signal. Measure Renilla activity.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the vehicle control to determine the fold activation.
Protocol 2: MTS Assay for Cytotoxicity Assessment
This colorimetric assay measures cell viability.
Materials:
-
Cell line used in the primary functional assay
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as your primary assay.
-
Compound Treatment: Treat cells with the same serial dilutions of the test compound used in the functional assay. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for the same duration as your primary assay (e.g., 18-24 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against compound concentration.
Section 5: Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Canonical PPAR signaling pathway from ligand binding to gene transcription.
Caption: Troubleshooting workflow for common luciferase reporter assay artifacts.
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 3. PPAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Chiglitazar Sodium Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Chiglitazar sodium in experimental settings. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] This means it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2] This balanced activation is intended to comprehensively improve glucose and lipid metabolism, making it a treatment for type 2 diabetes.[3]
Q2: What are the most commonly observed off-target effects of this compound in preclinical and clinical studies?
A2: Consistent with other PPAR agonists, the most frequently reported off-target effects or side effects associated with this compound are weight gain and edema (fluid retention).[4][5] However, studies suggest that Chiglitazar may have a more favorable safety profile with a reduced risk of these adverse effects compared to other PPAR agonists.[3]
Q3: How does this compound's pan-PPAR agonism potentially influence its off-target effect profile compared to selective PPARγ agonists?
A3: While PPARγ activation is linked to the primary off-target effects of fluid retention and weight gain, the simultaneous activation of PPARα and PPARδ by this compound may counterbalance these effects. PPARα activation is primarily involved in fatty acid oxidation, while PPARδ activation enhances energy expenditure.[3] This multi-faceted mechanism may contribute to the observed favorable safety profile of Chiglitazar.[3] A comparative study showed that while both chiglitazar and the selective PPARγ agonist rosiglitazone were associated with an elevated risk of edema compared to placebo, the risk was comparable between the two drugs.[4]
Troubleshooting Guides
Issue 1: Unexplained Weight Gain in Animal Models Treated with this compound
Symptoms:
-
Significant increase in body weight compared to the vehicle-treated control group.
-
Increased adipose tissue mass upon necropsy.
Potential Cause: This is a known class effect of PPARγ agonists, which promote adipogenesis (the formation of fat cells).
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Evaluation of Chiglitazar and Sitagliptin on the Levels of Retinol-Binding Protein 4 and Its Correlation With Insulin Resistance in Patients With Type 2 Diabetes [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Chiglitazar sodium experiments
Welcome to the technical support center for Chiglitazar sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer frequently asked questions related to the experimental use of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected PPAR Activation in Luciferase Reporter Assays
Question: We are observing variable or weak activation of our PPAR-responsive luciferase reporter construct after treatment with this compound. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: this compound exhibits different potencies for the three PPAR subtypes. Ensure you are using a concentration appropriate for the PPAR subtype you are investigating.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and PPAR subtype. Refer to the table below for reported EC50 values as a starting point.
-
-
Low Expression of PPARs in the Cell Line: The cell line you are using may not endogenously express sufficient levels of the PPAR subtype of interest.
-
Solution: Confirm the expression of PPARα, PPARγ, and PPARδ in your cell line using qPCR or Western blotting.[2][3] If expression is low, consider using a cell line known to have high PPAR expression or transiently transfecting your cells with a PPAR expression vector along with the reporter construct.[4]
-
-
Issues with this compound Solubility and Stability: this compound is soluble in DMSO, but improper storage or handling can lead to degradation or precipitation.[5]
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[5] Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[5] When preparing working solutions, avoid repeated freeze-thaw cycles.[5] Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally below 0.1% to avoid solvent-induced artifacts.
-
-
Assay Protocol Variability: Inconsistencies in cell seeding density, transfection efficiency, or incubation times can lead to variable results.
-
Solution: Standardize your protocol. Ensure uniform cell seeding, use a consistent method for transfection, and maintain precise incubation times. Include a positive control, such as a known potent PPAR agonist (e.g., Rosiglitazone for PPARγ), to validate assay performance.
-
Quantitative Data: Chiglitazar EC50 Values
| PPAR Subtype | EC50 (µM) | Reference Compound (for comparison) |
| PPARα | 1.2 | WY14643 |
| PPARγ | 0.08 | Rosiglitazone, Pioglitazone |
| PPARδ | 1.7 | N/A |
Data sourced from MedChemExpress.[1]
Issue 2: Unexpected Changes in Cell Viability or Morphology
Question: We are observing decreased cell viability or changes in cell morphology after treating our cells with this compound, which is not our expected outcome. Why might this be happening?
Possible Causes and Solutions:
-
High Concentrations Leading to Off-Target Effects: While generally safe at therapeutic concentrations, high concentrations of this compound may induce cytotoxic effects in some cell lines.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays.
-
-
Differentiation of Pre-adipocytes: If you are working with pre-adipocyte cell lines (e.g., 3T3-L1), the potent PPARγ agonism of this compound can induce adipogenesis, leading to significant changes in cell morphology as they differentiate into adipocytes.
-
Solution: Be aware of the potential for differentiation if using relevant cell lines. This can be confirmed by staining for lipid accumulation with Oil Red O. If differentiation is not the intended outcome, consider using a non-adipogenic cell line.
-
-
Solvent Toxicity: As mentioned previously, high concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final solvent concentration is low and consistent across all treatment groups, including the vehicle control.
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Question: Our in vitro experiments showed a significant effect of this compound, but we are not observing the same effect in our animal model. What could explain this discrepancy?
Possible Causes and Solutions:
-
Pharmacokinetic and Bioavailability Issues: The dose and route of administration in your animal model may not be achieving the desired plasma and tissue concentrations of this compound.[6]
-
Solution: Review the literature for established dosing regimens for this compound in your specific animal model.[3] If available, perform pharmacokinetic studies to measure plasma and tissue concentrations of the drug. A study in rats showed that a high-fat meal can increase the absorption of Chiglitazar.[6]
-
-
Animal Model Suitability: The chosen animal model may not accurately recapitulate the human condition you are studying, or there may be species-specific differences in PPAR signaling.
-
Solution: Carefully select an animal model that is well-validated for studying PPAR-related pathways and the disease of interest. Be aware of potential species differences in drug metabolism and receptor activation.
-
-
Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro cell culture system. Factors such as protein binding, metabolism, and interactions with other signaling pathways can influence the drug's effect.
-
Solution: Consider the broader physiological context in your in vivo experiments. Measure multiple endpoints to get a more complete picture of the drug's effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[7][8] This means it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[9] PPARs are nuclear receptors that, when activated, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.[9] This ultimately results in the regulation of genes involved in glucose and lipid metabolism, and insulin sensitivity.[7]
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in DMSO to create a stock solution.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For in vivo studies, the working solution should be prepared fresh on the day of use.[5]
Q3: What are the primary target genes of this compound?
A3: As a PPAR pan-agonist, this compound regulates a wide range of genes. Some key target genes include those involved in:
-
Lipid Metabolism (primarily via PPARα and PPARδ): Such as fatty acid transport proteins and enzymes involved in fatty acid oxidation.
-
Glucose Homeostasis and Insulin Sensitivity (primarily via PPARγ): Including genes that promote glucose uptake and adipocyte differentiation.
-
A study has shown that Chiglitazar can induce the expression of ANGPTL4 and PDK4, which are involved in glucose and lipid metabolism.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific PPAR agonist, like any drug, it may have off-target effects, particularly at high concentrations. Some studies have reported cytotoxic effects in certain cancer cell lines at micromolar concentrations. It is important to perform dose-response and cell viability assays in your specific experimental system to identify an appropriate working concentration that minimizes potential off-target effects.
Q5: How does the activity of this compound compare to other PPAR agonists like rosiglitazone?
A5: this compound has a different activation profile compared to selective PPAR agonists. For instance, it has a weaker PPARγ activating ability than rosiglitazone but is stronger than pioglitazone.[1] However, its PPARα activation is more potent than that of rosiglitazone or pioglitazone.[1] This balanced, moderate activation of all three PPAR subtypes is thought to contribute to its efficacy with a potentially improved side-effect profile compared to highly potent, selective PPARγ agonists.[9]
Experimental Protocols
Protocol 1: PPAR Luciferase Reporter Gene Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPAR-responsive firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and, if necessary, a PPAR expression plasmid. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known PPAR agonist).
-
Incubation: Incubate for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PPAR Target Gene Expression
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for your target gene (e.g., ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Run: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Table of Example qPCR Primers for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ANGPTL4 | GATGGCTCAGTGGACTTCAACC | TGCTATGCACCTTCTCCAGACC |
| PDK4 | CCTCATCCGCAAGATAGAGATC | GGGATTGTCGATGTCACTGAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Primer sequences are examples and should be validated for your specific application.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Overcoming resistance to Chiglitazar sodium in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiglitazar sodium in cell lines. The information is designed to help overcome common experimental challenges, including the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] This means it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[3][4] Chiglitazar's ability to activate all three subtypes is thought to provide a more balanced metabolic regulation compared to selective PPAR agonists.[2]
Q2: My cells are showing a reduced response to this compound over time. What could be the cause?
A reduced response to this compound could indicate the development of cellular resistance. This is a known phenomenon with many anti-cancer drugs and can arise from various mechanisms.[5] For PPAR agonists, potential mechanisms of resistance might include:
-
Post-Translational Modifications of PPARγ: Phosphorylation of PPARγ can inhibit its activity.[3][6] Some agonists work by inhibiting this phosphorylation.[3][6] Changes in the cellular kinases and phosphatases that regulate PPARγ phosphorylation could therefore contribute to resistance.
-
Alterations in Co-regulator Proteins: The activity of PPARs depends on the recruitment of co-activator and co-repressor proteins. Changes in the expression or function of these co-regulators can alter the transcriptional response to PPAR agonists.
-
Activation of Alternative Survival Pathways: Cells may upregulate pro-survival signaling pathways to counteract the effects of this compound. For instance, alterations in the PI3K/Akt pathway or the expression of anti-apoptotic Bcl-2 family proteins could confer resistance.[7][8][9][10][11]
Q3: How can I confirm that this compound is activating PPARs in my cell line?
Several methods can be used to confirm PPAR activation:
-
Gene Expression Analysis (qRT-PCR or Western Blot): Measure the expression of known PPAR target genes. For example, PPARα activation upregulates genes involved in fatty acid oxidation, while PPARγ activation induces genes related to adipogenesis and insulin sensitivity.[2][3]
-
Reporter Gene Assays: Transfect cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). An increase in reporter activity upon this compound treatment indicates PPAR activation.
-
Chromatin Immunoprecipitation (ChIP): This technique can be used to demonstrate the binding of PPARs to the promoter regions of their target genes.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect
| Possible Cause | Troubleshooting Steps |
| Drug Degradation | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light. |
| Incorrect Drug Concentration | Verify the calculations for your working dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Cell Line Viability and Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform regular cell viability checks (e.g., trypan blue exclusion). |
| Low PPAR Expression in Cell Line | Verify the expression levels of PPARα, PPARγ, and PPARδ in your cell line using qRT-PCR or Western blot. |
| Assay Interference | If using a colorimetric or fluorometric readout, check for potential interference from this compound itself or the vehicle (e.g., DMSO). Run appropriate controls. |
Issue 2: Developing and Characterizing Resistant Cell Lines
This section provides a general framework for developing and characterizing this compound-resistant cell lines, as specific protocols for this compound are not widely published.
Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Characterization of Resistant Phenotype
| Parameter | Methodology |
| Drug Sensitivity (IC50) | Perform dose-response assays (e.g., MTT, CellTiter-Glo) on both sensitive and resistant cell lines to quantify the shift in IC50. |
| PPAR Expression and Activity | Compare PPAR subtype expression (qRT-PCR, Western blot) and transcriptional activity (reporter assays) between sensitive and resistant cells. |
| Signaling Pathway Activation | Analyze the activation status of potential resistance pathways (e.g., PI3K/Akt, MAPK) using Western blotting for key phosphorylated proteins. |
| Expression of Apoptotic Proteins | Evaluate the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) via Western blot or flow cytometry. |
Quantitative Data Summary
| PPAR Subtype | EC50 (µM) in SMMC-7721 cells | EC50 (µM) in U2OS cells |
| PPARα | 1.2 | 1.8 |
| PPARγ | 0.08 | 0.15 |
| PPARδ | 1.7 | 2.5 |
| Data adapted from He et al., 2012.[12] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways
General PPAR Signaling Pathway
When activated by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activators and subsequent gene transcription.
Caption: General signaling pathway of PPAR activation by this compound.
Potential Resistance Mechanisms Involving PI3K/Akt and Bcl-2
Resistance to this compound may involve the activation of pro-survival pathways that counteract its therapeutic effects. The PI3K/Akt pathway is a key regulator of cell survival, and its activation can lead to the upregulation of anti-apoptotic Bcl-2 family proteins.
Caption: Hypothetical interplay between Chiglitazar action and resistance pathways.
References
- 1. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing the curse on PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of BCL-2 family proteins in mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of mitochondrial membrane permeabilization by BCL-2 family proteins and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Chiglitazar sodium
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Chiglitazar sodium. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at a controlled room temperature of 20°C to 25°C (68°F to 77°F). For extended storage, refrigeration at 2°C to 8°C (36°F to 46°F) is advisable to minimize the risk of degradation. It is crucial to prevent exposure to high humidity.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound stock solutions can be prepared by dissolving the compound in a suitable solvent such as methanol. For short-term storage, stock solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -40°C or -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: Is this compound sensitive to light?
A3: Yes, like many complex organic molecules, this compound may be sensitive to light. Photodegradation can occur when molecules absorb light, particularly in the UV spectrum (300-400 nm), which can initiate chemical reactions leading to degradation.[2] Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or in a dark environment.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis.[2][3] Hydrolysis can occur in the presence of water, especially under acidic or basic conditions. Oxidation can be initiated by exposure to air (oxygen) and can be catalyzed by trace metals. Photolysis is degradation caused by exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | 1. Review storage conditions (temperature, light, and humidity) of the solid compound and stock solutions. 2. Prepare fresh stock solutions from a new batch of the compound if possible. 3. Perform a purity analysis of the stored compound using a validated analytical method like HPLC or LC-MS/MS. |
| Visible changes in the solid compound (e.g., color change, clumping). | Exposure to light, heat, or moisture. | 1. Discard the affected batch of the compound. 2. Ensure future batches are stored in a desiccator in a dark, temperature-controlled environment. |
| Precipitation observed in stock solutions upon thawing. | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonicate the solution for a short period. 3. To prevent solvent evaporation, ensure vials are tightly sealed. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphate buffer
- C18 reverse-phase HPLC column
- HPLC system with UV detector
2. Sample Preparation:
- Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
- Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by the UV absorbance maximum of this compound.
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.
1. Acid and Base Hydrolysis:
- Dissolve this compound in a solution of 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
- At specified time points, withdraw samples, neutralize them, and analyze by HPLC to assess the extent of degradation.
2. Oxidative Degradation:
- Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
- Keep the solution at room temperature, protected from light.
- Analyze samples by HPLC at various time intervals to monitor for degradation products.
3. Thermal Degradation:
- Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
- Analyze the sample at different time points to determine the impact of heat on its stability.
4. Photostability:
- Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
- Keep a control sample in the dark.
- Analyze both the exposed and control samples by HPLC to evaluate the extent of photodegradation.
Visualizations
Caption: Best practices for the long-term storage of solid and solution forms of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Mitigating potential cytotoxicity of Chiglitazar sodium at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed at high concentrations of Chiglitazar sodium during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it exhibit cytotoxicity at high concentrations?
This compound is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist. It simultaneously activates all three PPAR subtypes (α, γ, and δ), which allows it to comprehensively regulate glucose and lipid metabolism, making it an effective treatment for type 2 diabetes mellitus. While it has a favorable safety profile in clinical trials compared to other PPAR agonists, high concentrations in in vitro cell culture systems may lead to off-target effects or pathway over-activation. Such high concentrations can induce cellular stress, potentially leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent programmed cell death (apoptosis).
Q2: My cell viability has unexpectedly decreased after treatment with high concentrations of this compound. What are the initial troubleshooting steps?
If you observe unexpected cytotoxicity, a systematic approach is crucial to identify the cause. Follow the workflow below to diagnose the issue.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Q3: How can I quantitatively assess and differentiate the types of cell death induced by this compound?
Several in vitro assays can quantify cytotoxicity and distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Choosing the right assay depends on the specific question being asked.
Table 1: Comparison of Common Cytotoxicity and Cell Death Assays
| Assay Name | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| MTT/XTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product. | Metabolic activity, indirect measure of cell viability. | High-throughput, cost-effective, well-established. | Can be confounded by compounds affecting mitochondrial respiration; indirect measure of cell number. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membrane integrity. | Membrane integrity, marker of necrosis or late apoptosis. | Simple, reliable for measuring necrosis. | Insensitive to early apoptosis; LDH in serum can cause high background. |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of apoptotic cells. PI is a fluorescent nuclear stain excluded by live cells. | Differentiates live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. | Provides detailed, single-cell resolution of cell death stages. | Annexin V binding is transient; requires flow cytometer. |
| Caspase-3/7 Activity Assay | A luminogenic or fluorogenic substrate is cleaved by activated caspase-3 and -7, key executioner enzymes in apoptosis. | Activation of executioner caspases. | Highly specific for apoptosis; very sensitive. | Does not measure non-apoptotic cell death. |
Q4: What are the likely molecular mechanisms behind Chiglitazar-induced cytotoxicity at high concentrations?
Based on the known effects of other PPAR agonists and common mechanisms of drug-induced cytotoxicity, a likely pathway involves mitochondrial stress leading to apoptosis. At high concentrations, Chiglitazar may impair mitochondrial function, leading to two key events:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): This disrupts ATP production and overall cellular energy homeostasis.
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons, which react with oxygen to form superoxide and other ROS.
Excess ROS can cause oxidative damage to cellular components and trigger the intrinsic apoptotic pathway through the activation of a caspase cascade, ultimately leading to cell death.
Caption: Proposed signaling pathway for Chiglitazar-induced cytotoxicity.
Q5: What experimental strategies can I use to mitigate Chiglitazar-induced cytotoxicity in vitro?
If cytotoxicity is masking the intended therapeutic effects in your experiments, several strategies can be employed to protect the cells. These approaches primarily focus on counteracting the upstream drivers of apoptosis, such as oxidative stress.
Table 2: Potential Strategies for Mitigating Cytotoxicity
| Strategy | Agent Example | Mechanism of Action | Suggested Starting Concentration (in vitro) |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | Acts as a precursor to the endogenous antioxidant glutathione (GSH) and can also directly scavenge ROS. | 1 - 10 mM |
| Nrf2 Pathway Activation | Sulforaphane | Activates the transcription factor Nrf2, which upregulates the expression of a wide range of antioxidant and cytoprotective genes. | 1 - 5 µM |
By implementing these strategies, you can create a more stable experimental system to study the specific PPAR-mediated effects of this compound, even at higher concentrations, without the confounding factor of excessive cell death.
Caption: How mitigation strategies interfere with the cytotoxic pathway.
Detailed Experimental Protocols
Here are detailed protocols for key assays mentioned in the troubleshooting guides.
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls and medium-only (no cells) blank controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls) and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate percent viability relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., Trypsin-EDTA). Combine floating cells with the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Protocol 3: Measurement of Intracellular ROS with DCFH-DA
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom plates
-
This compound stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
H₂O₂ (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of a 10 µM DCFH-DA working solution (diluted in HBSS) to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing and Treatment: Aspirate the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe. Add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. For kinetic analysis, take readings every 5-10 minutes for 1-2 hours.
-
Analysis: Subtract the background fluorescence (wells with no cells). Express the results as the fold change in fluorescence intensity relative to the vehicle-treated control at each time point.
Refinement of animal protocols for Chiglitazar sodium administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chiglitazar sodium in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
1. Formulation and Administration
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound | Inadequate solvent, concentration too high, improper mixing. | - For oral gavage, this compound can be prepared in purified water, sometimes with a surfactant like 0.05% Tween 80 to aid suspension. - For stock solutions, methanol can be used. - If solubility issues persist, consider preparing a micronized suspension. Sonication may also help to achieve a uniform suspension. - Always prepare fresh solutions daily for administration.[1] |
| Inconsistent results between animals | Improper gavage technique, stress-induced physiological changes, variability in animal models. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. - Acclimatize animals to handling and the experimental procedures to reduce stress. - Use age- and weight-matched animals for each experimental group. - Monitor for signs of stress or discomfort during and after administration. |
| Precipitation of the compound in the dosing solution | Low temperature, supersaturation. | - Gently warm the solution to room temperature before administration. - Prepare the dosing solution as close to the time of administration as possible. - If precipitation is persistent, consider adjusting the vehicle composition or reducing the concentration. |
2. Animal Health and Monitoring
| Question/Issue | Possible Cause | Monitoring and Mitigation |
| Unexpected weight gain or edema | Fluid retention, a known side effect of some PPARγ agonists. | - Monitor body weight regularly. - Visually inspect animals for signs of edema, particularly in the limbs. - While clinical studies in humans have reported low incidences of mild edema and body weight gain with Chiglitazar, it is a potential side effect to monitor in animal models.[2] |
| Changes in food and water intake | Metabolic effects of this compound. | - Monitor food and water consumption daily, as PPAR agonists can influence metabolism and satiety. |
| Signs of hypoglycemia | High dose of this compound, prolonged fasting. | - While this compound primarily improves insulin sensitivity, monitor blood glucose, especially in fasted animals or at higher doses. - Ensure appropriate fasting times for specific procedures (e.g., 4-6 hours for insulin tolerance tests). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist. It activates all three PPAR subtypes:
-
PPARα: Primarily expressed in the liver, its activation is crucial for fatty acid oxidation and lipid metabolism, leading to reduced triglyceride levels.[3]
-
PPARγ: Mainly found in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and reduces inflammation.[3]
-
PPARδ: Its activation is believed to increase energy expenditure and improve lipid profiles.[4]
This multi-target approach allows for a comprehensive improvement in both glucose and lipid metabolism.[3]
Q2: What is a recommended starting dose for in vivo studies?
A2: The effective dose of this compound can vary depending on the animal model and the specific experimental endpoint. Based on published studies, here are some recommended starting doses for oral administration:
| Animal Model | Dosing Range | Experimental Endpoint |
| MSG-induced obese rats | 5, 10, 20 mg/kg/day | Improved insulin sensitivity and dyslipidemia[5] |
| Sprague-Dawley rats | 3.33 mg/kg | Pharmacokinetic studies[1][6] |
| KKAy and db/db mice | Not specified, but showed comparable antidiabetic effects to rosiglitazone | Blood glucose lowering[7] |
| C57BL/6J mice | 1, 3, 10, 30 mg/kg (i.p.) | Antidepressant-like effects[8] |
It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and research question.
Q3: How should I prepare this compound for oral gavage?
A3: For oral gavage in rats, this compound tablets can be disintegrated and dissolved in purified water to a desired concentration (e.g., 10 mg/mL).[1] To aid in suspension, 0.05% Tween 80 can be added to the water.[5] It is crucial to stir the mixture until the tablet is completely disintegrated and dissolved and to prepare the solution fresh before each administration.[1]
Q4: What are the potential adverse effects to monitor in animals?
A4: While Chiglitazar is reported to have a favorable safety profile, it is important to monitor for potential adverse effects associated with PPAR agonists, which can include:
-
Cardiovascular effects: Some PPAR agonists have been associated with cardiac hypertrophy in animal models. However, one study noted that heart weight increase was not observed in rats treated with Chiglitazar for 6 months at doses as high as 45 mg/kg.[7]
-
Fluid retention and edema: A class effect of some PPARγ agonists.[2]
-
Weight gain: Can be associated with the adipogenic effects of PPARγ activation.[2]
Close monitoring of animal health, including body weight, food and water intake, and general well-being, is essential throughout the study.
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.
Methodology:
-
Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
2. Hyperinsulinemic-Euglycemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.
Methodology:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow for a recovery period of at least 5 days.
-
Fasting: Fast the animals for approximately 5-6 hours.
-
Insulin and Glucose Infusion:
-
Initiate a continuous infusion of insulin to achieve a state of hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, normal level (euglycemia).
-
-
Blood Glucose Monitoring: Monitor arterial blood glucose levels every 5-10 minutes.
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Administration of chiglitazar reverses chronic stress-induced depressive-like symptoms in mice via activation of hippocampal PPARα and BDNF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiglitazar Sodium Shines in New Disease Model, Offering Hope for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
A comprehensive analysis of the therapeutic potential of Chiglitazar sodium in the evolving landscape of Metabolic Dysfunction-Associated Steatohepatitis (MASH) reveals promising efficacy and a favorable safety profile. This guide provides a comparative overview of Chiglitazar against other emerging therapies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a novel pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), is demonstrating significant therapeutic effects in the challenging new disease model of MASH, a progressive form of fatty liver disease.[1][2][3] By activating all three PPAR isoforms (α, γ, and δ), Chiglitazar offers a multi-faceted approach to addressing the complex pathophysiology of MASH, which involves metabolic dysregulation, inflammation, and fibrosis.[4]
Comparative Efficacy in MASH
The therapeutic landscape for MASH is rapidly advancing, with several agents showing promise in clinical trials. This section compares the performance of this compound with key alternatives in development.
Table 1: Efficacy of this compound in MASH (Phase II CGZ203 Trial)
| Endpoint | Placebo (n=21) | Chiglitazar 48mg (n=42) | Chiglitazar 64mg (n=41) |
| Mean Relative Reduction in Liver Fat Content (LFC) from Baseline at 18 Weeks | -3.2% | -28.1% | -39.5% |
| Proportion of Patients with >30% LFC Reduction at 18 Weeks | 14.3% | 40.5% | 65.9% |
Data from the Phase II CGZ203 clinical trial. LFC was evaluated by MRI-PDFF.[2][3]
Table 2: Comparative Efficacy of Alternative Therapies in MASH
| Drug (Class) | Trial (Phase) | Key Efficacy Endpoint | Placebo | Treatment Group(s) |
| Lanifibranor (pan-PPAR agonist) | LEGEND (II) | Reduction in Hepatic Steatosis (MRI-PDFF) at 24 Weeks | 0% | -47% (lanifibranor alone), -38% (with empagliflozin) |
| Proportion of Patients with ≥30% Reduction in Hepatic Fat | 0% | 83% (lanifibranor alone), 67% (with empagliflozin) | ||
| Survodutide (GLP-1/Glucagon receptor agonist) | NCT04771273 (II) | MASH Resolution without Worsening of Fibrosis at 48 Weeks | 18.2% | 83.0% |
| Improvement in Fibrosis by ≥1 Stage at 48 Weeks | 22% | 34-36% (across different doses) | ||
| Semaglutide (GLP-1 receptor agonist) | ESSENCE (III) | MASH Resolution without Worsening of Fibrosis at 72 Weeks | 34.3% | 62.9% |
| Improvement in Fibrosis without Worsening of Steatohepatitis | 22.4% | 36.8% | ||
| Resmetirom (THR-β agonist) | MAESTRO-NASH (III) | MASH Resolution without Worsening of Fibrosis at 52 Weeks | 9.7% | 25.9% (80mg), 29.9% (100mg) |
| Fibrosis Improvement by ≥1 Stage without Worsening of MASH | 14.2% | 24.2% (80mg), 25.9% (100mg) | ||
| Saroglitazar (PPARα/γ agonist) | Phase II | Mean Percent Change in ALT at 16 Weeks | +3.4% | -45.8% (4mg) |
Note: The presented data are from different clinical trials with varying designs, patient populations, and endpoints, and therefore do not represent a direct head-to-head comparison.[5][6][7][8][9][10][11][12][13][14]
Safety and Tolerability
This compound has demonstrated a favorable safety profile in its MASH clinical trial. Notably, there was no significant weight gain observed in the treatment groups, and only one mild case of edema was reported in the low-dose group.[3] This is a crucial advantage, as weight gain is a common side effect of some other PPAR agonists.
Table 3: Comparative Safety and Tolerability
| Drug | Common Adverse Events |
| Chiglitazar | Mild edema (low incidence), no significant weight gain. |
| Lanifibranor | Small average weight gain observed when used alone. |
| Survodutide | Gastrointestinal events (nausea, diarrhea, vomiting). |
| Semaglutide | Gastrointestinal adverse effects. |
| Resmetirom | Generally well-tolerated with a low incidence of adverse events. |
| Saroglitazar | Well-tolerated with a mean weight gain of 1.5 kg observed in one study. |
Experimental Protocols
This compound Phase II MASH Trial (CGZ203) Methodology
The therapeutic effects of this compound in MASH were evaluated in the CGZ203 study, a randomized, double-blind, placebo-controlled, Phase II clinical trial.[2][3]
-
Study Design: Participants were randomly assigned in a 2:2:1 ratio to receive Chiglitazar 48mg, Chiglitazar 64mg, or a placebo.[3]
-
Participants: The trial enrolled patients clinically diagnosed with MASH.[2]
-
Treatment: The assigned treatment was administered orally once daily for a duration of 18 weeks.[2][3]
-
Primary Endpoint: The primary efficacy endpoint was the change in liver fat content (LFC) from baseline, as measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[1][2]
-
Key Secondary Endpoints: These included the proportion of patients achieving a reduction of at least 30% in LFC and assessments of non-invasive biomarkers related to liver cell damage, inflammation, and fibrosis.[1]
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been generated.
References
- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. Chiglitazar for the Treatment of MASH Phase II Clinical Study Selected for Oral ... [chipscreen.com]
- 3. Chiglitazar MASH Phase II Study to be Presented at 2024 Liver Disease Meeting [synapse.patsnap.com]
- 4. MASLD/MASH and type 2 diabetes: Two sides of the same coin? From single PPAR to pan-PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. hcplive.com [hcplive.com]
- 7. Novo Nordisk reports positive data from semaglutide trial for MASH [clinicaltrialsarena.com]
- 8. A Phase 2 Randomized Trial of Survodutide in MASH and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. ajmc.com [ajmc.com]
- 11. Phase 3 trial results of semaglutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 12. mdpi.com [mdpi.com]
- 13. Saroglitazar Lowers ALT and Triglycerides, Reducing Liver Stiffness in MASH [natap.org]
- 14. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liverdiseasenews.com [liverdiseasenews.com]
- 16. Phase 2 trial results of survodutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 17. Pardon Our Interruption [boehringer-ingelheim.com]
Cross-Validation of In Vitro and In Vivo Data for Chiglitazar Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiglitazar sodium is a novel, orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1] As a pan-agonist, it modulates the activity of all three PPAR subtypes (α, γ, and δ), offering a multi-faceted approach to improving insulin sensitivity and regulating glucose and lipid metabolism.[1][2] This guide provides a comprehensive comparison of this compound with other established PPAR agonists, supported by experimental data from in vitro and in vivo studies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
In Vitro Profile: Comparative Receptor Activation
This compound demonstrates a balanced affinity for all three PPAR subtypes, with the highest potency for PPARγ. In comparative dose-response studies, Chiglitazar shows weaker PPARγ activating activity than rosiglitazone, but stronger than pioglitazone.[3] Conversely, its PPARα activation is more potent than that of rosiglitazone, pioglitazone, or the selective PPARα agonist WY14643.[3]
| Compound | PPARα EC50 (μM) | PPARγ EC50 (μM) | PPARδ EC50 (μM) |
| This compound | 1.2[3] | 0.08[3] | 1.7[3] |
| Rosiglitazone | >10[4] | 0.06[4] | >10[4] |
| Pioglitazone | >1 | 0.28 | >1 |
Table 1: Comparative In Vitro Potency of PPAR Agonists. EC50 values represent the concentration of the compound required to elicit a half-maximal response in a transactivation assay.
In Vivo Efficacy: Preclinical Animal Models
The efficacy of this compound has been evaluated in various animal models of insulin resistance and dyslipidemia, including monosodium glutamate (MSG)-induced obese rats and genetically diabetic db/db mice.
MSG-Induced Obese Rats
In MSG-induced obese rats, this compound demonstrated significant improvements in insulin sensitivity and lipid profiles. Compared to the vehicle-treated control group, Chiglitazar-treated rats showed a significant reduction in plasma glucose levels after an insulin injection.[3] Furthermore, Chiglitazar was effective in lowering plasma triglycerides, total cholesterol, and non-esterified fatty acids.[2]
| Treatment Group (MSG Obese Rats) | Change in Plasma Triglycerides | Change in Total Cholesterol | Change in Nonesterified Fatty Acids (NEFA) |
| Chiglitazar (5 mg/kg) | ↓ | ↓ | ↓ |
| Chiglitazar (10 mg/kg) | ↓ | ↓ | ↓ |
| Rosiglitazone (5 mg/kg) | ↓ | ↓ | ↓ |
| Vehicle Control | - | - | - |
Table 2: Effects of Chiglitazar and Rosiglitazone on Lipid Profile in MSG Obese Rats. (Qualitative representation of data from Li et al., 2006).
db/db Mice
In the db/db mouse model of type 2 diabetes, this compound exhibited a comparable blood glucose-lowering effect to rosiglitazone.[5] However, a key differentiating factor was that Chiglitazar did not lead to a significant increase in body weight or fat pad weight, which are known side effects of some PPARγ agonists.[5]
| Treatment Group (db/db Mice) | Change in Blood Glucose | Change in Body Weight |
| Chiglitazar | ↓ | No significant change |
| Rosiglitazone | ↓ | ↑ |
| Vehicle Control | - | - |
Table 3: Comparative Effects of Chiglitazar and Rosiglitazone in db/db Mice. (Qualitative representation of data from He et al., 2012).
Clinical Efficacy and Safety: Human Studies
The clinical development of this compound has progressed through multiple phases, demonstrating its efficacy and safety in patients with T2DM. The CMAP (Chiglitazar Monotherapy study versus Placebo) phase 3 trial confirmed the superiority of Chiglitazar over placebo in glycemic control.[6][7]
In the 24-week CMAP trial, both 32 mg and 48 mg doses of Chiglitazar resulted in statistically significant and clinically meaningful reductions in HbA1c levels compared to placebo.[6][7] The placebo-adjusted mean change in HbA1c at week 24 was -0.87% for the 32 mg dose and -1.05% for the 48 mg dose.[6][7]
| Parameter | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) | Placebo (n=202) |
| Change in HbA1c from baseline (%) | -0.91 | -1.14 | -0.49 |
| Placebo-adjusted change in HbA1c (%) | -0.87 (p < 0.0001) | -1.05 (p < 0.0001) | - |
| Change in Fasting Plasma Glucose (mmol/L) | ↓ | ↓ | - |
| Change in Triglycerides (mmol/L) | ↓ | ↓ | - |
Table 4: Key Efficacy Endpoints from the CMAP Phase 3 Trial at Week 24. [7][8]
The overall incidence of adverse events in the CMAP trial was similar across all groups.[6][7] Low incidences of mild edema and body weight gain were reported in the Chiglitazar dose groups.[6][7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the activation of PPARs, which are nuclear receptors that regulate the transcription of genes involved in glucose and lipid metabolism.
Caption: this compound signaling pathway.
Caption: Experimental workflow for drug evaluation.
Experimental Protocols
PPAR Transactivation Assay
This assay is designed to measure the ability of a compound to activate PPAR subtypes.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and transiently transfected with plasmids encoding a GAL4-PPAR ligand-binding domain (LBD) chimera, a GAL4-responsive luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.[9][10]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or other test compounds for 24 hours.[9]
-
Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold activation is determined relative to a vehicle control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Study in db/db Mice
This protocol outlines a typical study to evaluate the antidiabetic effects of a compound in a genetically diabetic mouse model.
-
Animal Model: Male db/db mice and their non-diabetic db/+ littermates are used. The animals are housed in a controlled environment with free access to food and water.[5]
-
Drug Administration: Mice are randomly assigned to treatment groups and receive daily oral doses of this compound, a comparator drug (e.g., rosiglitazone), or a vehicle control for a specified period (e.g., 14 days).[5]
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.[5]
-
Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed, including body weight, fat pad weight, and plasma levels of insulin, triglycerides, and cholesterol.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.[5]
Conclusion
This compound presents a promising therapeutic option for T2DM with a distinct profile as a PPAR pan-agonist. Its balanced activation of PPARα, γ, and δ translates to effective glycemic control and beneficial effects on lipid metabolism, as demonstrated in both preclinical and clinical studies. Notably, its efficacy in lowering blood glucose is comparable to established PPARγ agonists like rosiglitazone, but with a potentially improved safety profile regarding weight gain. Further research and long-term clinical data will continue to elucidate the full therapeutic potential of this compound in the management of T2DM and related metabolic disorders.
References
- 1. db/+ Mice as an alternate model in antidiabetic drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Chiglitazar Sodium: A Comparative Analysis of a Novel Pan-PPAR Agonist in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist for the treatment of type 2 diabetes mellitus (T2DM). Its performance is evaluated against other therapeutic alternatives, supported by experimental data from clinical trials and meta-analyses.
Mechanism of Action: A Tri-Focal Approach to Metabolic Regulation
This compound exerts its therapeutic effects by simultaneously activating all three PPAR isoforms: alpha (α), gamma (γ), and delta (δ). This pan-agonist activity allows for a broader, more balanced regulation of glucose and lipid metabolism compared to selective PPAR agonists.
Activation of PPARγ is primarily responsible for improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver. PPARα activation plays a crucial role in fatty acid oxidation and the reduction of triglyceride levels. The role of PPARδ activation is linked to improved lipid metabolism and enhanced energy expenditure.
Head-to-Head Comparison of PPAR Pan-Agonists: Chiglitazar Sodium, Saroglitazar, and Lanifibranor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism, making them a key target for therapeutic intervention in metabolic diseases. PPARs exist in three main isoforms: PPARα, PPARγ, and PPARδ. While earlier generations of drugs targeted individual or dual isoforms, a new class of pan-agonists, which activate all three, has emerged with the promise of a more comprehensive metabolic regulation. This guide provides a head-to-head comparison of three prominent PPAR pan-agonists: Chiglitazar sodium, Saroglitazar, and Lanifibranor, with a focus on their performance supported by experimental data.
This compound is a novel PPAR pan-agonist that modestly activates PPARα, PPARγ, and PPARδ to improve insulin sensitivity and regulate blood glucose and lipid metabolism.[1][2] Saroglitazar is a dual agonist with predominant PPARα and moderate PPARγ activity, effective in managing dyslipidemia. Lanifibranor is a pan-PPAR agonist that provides a balanced activation of all three isoforms and is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).
Comparative Efficacy and Safety: Preclinical and Clinical Data
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound, Saroglitazar, and Lanifibranor. It is important to note that direct head-to-head clinical trials are limited, and the data presented is a compilation from separate studies.
Table 1: Preclinical Data Summary
| Parameter | This compound | Saroglitazar | Lanifibranor |
| Animal Model | MSG obese rats, KKAy mice, db/db mice[3] | db/db mice, Swiss albino mice, Zucker fa/fa rats[3][4] | Preclinical models of cirrhosis and liver cells from cirrhotic patients[1] |
| EC50 Values | PPARα: 1.2 µM, PPARγ: 0.08 µM, PPARδ: 1.7 µM[5] | hPPARα: 0.65 pmol/L, hPPARγ: 3 nmol/L[4] | Well-balanced activation of PPARα and PPARδ, and a partial activation of PPARɣ[6] |
| Key Efficacy Findings | Improved insulin resistance and dyslipidemia.[5] Comparable blood glucose lowering effect to rosiglitazone without significant weight gain.[3] | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[4] Significant decrease in systolic blood pressure and increase in serum adiponectin levels.[3] | Marked improvement of fibrosis, portal hypertension, and liver vascular resistance.[1] |
Table 2: Clinical Data Summary - Efficacy
| Parameter | This compound | Saroglitazar | Lanifibranor |
| Indication Studied | Type 2 Diabetes Mellitus (T2DM)[7] | Diabetic Dyslipidemia, NAFLD/NASH[8][9] | Non-alcoholic Steatohepatitis (NASH)[10] |
| Dosage | 32 mg and 48 mg daily[7] | 2 mg and 4 mg daily[8] | 800 mg and 1200 mg daily[10] |
| Change in HbA1c | -1.14% (48 mg) vs -0.49% (placebo) at 24 weeks[7] | -0.7% to -1.6% reduction[9] | -0.41% (pooled lanifibranor) vs placebo in overall group at 24 weeks[11] |
| Change in Triglycerides | Significant reduction[7] | -45% to -62% reduction[9] | Significant reduction[11] |
| Change in LDL-C | No significant change[7] | -11% to -27% reduction[9] | Not specified |
| Change in HDL-C | Increased[7] | Up to 9% increase[9] | Increased[11] |
| Liver Histology (NASH) | Not specified | Improvement in hepatic steatosis, lobular inflammation, and ballooning[9] | NASH resolution and fibrosis improvement[10] |
Table 3: Clinical Data Summary - Safety and Tolerability
| Parameter | This compound | Saroglitazar | Lanifibranor |
| Common Adverse Events | Mild edema, slight weight gain[12] | Gastritis, asthenia, pyrexia[8] | Not specified, favorable tolerability profile[6] |
| Weight Gain | Slight increase observed[12] | Not associated with weight gain[8] | Modest weight gain (+2.7%)[13] |
| Edema | Mild increase in the 48 mg group[12] | Not associated with edema[8] | Not specified |
| Renal/Liver Safety | No significant adverse effects on liver or kidney function reported[7] | Not associated with an increase in serum creatinine, ALT, or AST[8] | Favorable safety profile[13] |
Experimental Protocols
PPAR Transactivation Assay (In Vitro)
-
Objective: To determine the half-maximal effective concentration (EC50) of the compounds for each PPAR isoform.
-
Methodology:
-
HepG2 cells are co-transfected with a plasmid expressing a chimeric receptor containing the ligand-binding domain of human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Transfected cells are then treated with varying concentrations of the test compound (e.g., Chiglitazar, Saroglitazar).
-
After a specified incubation period, cell lysates are prepared, and luciferase activity is measured as a readout of receptor activation.
-
EC50 values are calculated from the dose-response curves.[4]
-
Animal Models of Metabolic Disease (In Vivo)
-
Objective: To evaluate the in vivo efficacy of the PPAR pan-agonists on glucose and lipid metabolism.
-
Methodology (Example using db/db mice):
-
Genetically diabetic db/db mice are used as a model of type 2 diabetes and dyslipidemia.
-
Animals are randomly assigned to treatment groups and receive daily oral administration of the test compound (e.g., Saroglitazar at 0.01–3 mg/kg) or vehicle for a specified duration (e.g., 12 days).[4]
-
Blood samples are collected at baseline and at the end of the treatment period to measure serum levels of glucose, triglycerides, and free fatty acids.
-
Oral glucose tolerance tests (OGTT) may also be performed to assess improvements in glucose homeostasis.[4]
-
Human Clinical Trials
-
Objective: To assess the efficacy and safety of the PPAR pan-agonists in the target patient population.
-
General Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trials are the gold standard.
-
Participants: Patients with the target condition (e.g., Type 2 Diabetes, NASH) meeting specific inclusion and exclusion criteria.
-
Intervention: Participants are randomly assigned to receive a specific dose of the investigational drug (e.g., Chiglitazar 48 mg/day) or a matching placebo for a defined treatment period (e.g., 24 weeks).
-
Efficacy Endpoints: Primary and secondary endpoints are measured at baseline and at various time points throughout the study. These may include changes in HbA1c, fasting plasma glucose, lipid profiles (triglycerides, LDL-C, HDL-C), and for NASH studies, histological improvements in liver biopsies (e.g., NASH resolution, fibrosis improvement).[7][10]
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the trial. Laboratory parameters (e.g., liver enzymes, renal function) and vital signs are regularly assessed.
-
Signaling Pathways and Experimental Workflows
PPAR Pan-Agonist Signaling Pathway
Experimental Workflow for Preclinical Evaluation
Logical Flow of a Randomized Clinical Trial
References
- 1. Inventiva announces the publication in the Journal of Hepatology of new pre-clinical data showing the beneficial effects of lanifibranor on cirrhosis [finance.yahoo.com]
- 2. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of saroglitazar for the management of dyslipidemia: A systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH - Inderes [inderes.fi]
- 11. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inventiva announces the publication of the results from the investigator-initiated proof-of-concept clinical trial evaluating lanifibranor in patients with T2D and MASLD in the Journal of Hepatology - BioSpace [biospace.com]
Chiglitazar sodium versus selective PPAR agonists: a comparative analysis
A comprehensive guide for researchers and drug development professionals on the performance of the pan-PPAR agonist Chiglitazar sodium against selective PPAR agonists, supported by experimental data.
This compound, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, represents a comprehensive approach to managing type 2 diabetes mellitus (T2DM) by targeting all three PPAR isoforms (α, γ, and δ). This guide provides a detailed comparative analysis of this compound against selective PPAR agonists, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies.
Mechanism of Action: A Tale of Three Receptors
PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, and inflammation. While selective PPAR agonists target individual isoforms, this compound's pan-agonist activity offers a broader spectrum of metabolic control.
-
PPARα Activation: Primarily targeted by fibrates like fenofibrate, this pathway is crucial for fatty acid oxidation and reducing triglyceride levels.[1][2][3] this compound also modestly activates PPARα, contributing to its lipid-lowering effects.
-
PPARγ Activation: The main target for thiazolidinediones (TZDs) such as pioglitazone and rosiglitazone, PPARγ activation enhances insulin sensitivity and glucose uptake in adipose and muscle tissues.[4] this compound's activity on this receptor is central to its glucose-lowering effects.
-
PPARδ Activation: Less explored by current selective agonists, PPARδ is believed to enhance energy expenditure and improve lipid profiles. This compound's engagement of this receptor may contribute to its overall metabolic benefits.
The following diagram illustrates the distinct yet interconnected signaling pathways of the three PPAR isoforms.
Caption: PPAR Signaling Pathways for α, γ, and δ isoforms.
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles. Here, we compare its performance with selective PPAR agonists based on available data.
Glycemic Control
A retrospective study compared the effects of Chiglitazar, pioglitazone, and semaglutide in patients with T2DM.[5] After 4 weeks of treatment, both Chiglitazar and pioglitazone showed significant reductions in nocturnal minimum blood glucose and fasting blood glucose (FBG).[5] Notably, Chiglitazar demonstrated a more pronounced effect on the dawn phenomenon, a common issue of early morning hyperglycemia in diabetic patients.[5][6]
An indirect meta-analysis comparing Chiglitazar with thiazolidinediones (TZDs) found that the augmented dose of Chiglitazar resulted in a greater reduction in HbA1c.[7]
| Parameter | Chiglitazar (48 mg) | Pioglitazone | Rosiglitazone (4 mg) |
| HbA1c Reduction (vs. Placebo) | -1.05%[8] | -0.90% (TZD average)[7] | Indirect comparison suggests greater reduction with Chiglitazar[7] |
| Fasting Blood Glucose (FBG) Reduction | Significant reduction[5] | Significant reduction[5] | Not directly compared |
| HOMA-β Improvement (vs. TZD) | Superiority indicated (WMD = 17.75)[7] | - | - |
| Dawn Phenomenon Improvement | Significant improvement[5][6] | No significant change[5] | Not evaluated |
WMD: Weighted Mean Difference
Lipid Profile Management
Chiglitazar's pan-agonist nature suggests a broader impact on lipid metabolism compared to selective PPARγ agonists. The aforementioned meta-analysis indicated a greater reduction in triglycerides with Chiglitazar compared to TZDs.[7]
While direct head-to-head trials with fenofibrate are lacking, a study comparing the dual PPARα/γ agonist saroglitazar with fenofibrate in patients with hypertriglyceridemia provides valuable insights. Saroglitazar demonstrated a significantly higher reduction in triglyceride levels compared to fenofibrate.[9][10]
| Parameter | Chiglitazar (48 mg) | Fenofibrate | Pioglitazone |
| Triglyceride Reduction | -0.38 mmol/L (vs. placebo)[7] | -41.1% (vs. baseline, in Saroglitazar comparison study)[9][10] | -0.21 mmol/L (vs. placebo, TZD average)[7] |
| HDL-C Increase | 0.09 mmol/L (vs. placebo)[7] | - | 0.10 mmol/L (vs. placebo, TZD average)[7] |
| LDL-C Change | Increased vs. TZD (WMD = 0.13 mmol/L)[7] | - | Increased vs. Placebo[7] |
Safety and Tolerability Profile
The safety profile of this compound appears comparable to or favorable than selective PPAR agonists, particularly concerning cardiovascular risks associated with some TZDs.
| Adverse Event | Chiglitazar | Pioglitazone | Rosiglitazone | Fenofibrate |
| Hypoglycemia | Comparable to TZDs[7] | - | - | Low risk |
| Weight Gain | Comparable to TZDs[7] | Associated with weight gain[7] | Associated with weight gain[7] | Generally neutral |
| Edema | Low incidence of mild edema[8] | Risk of edema | Higher risk of edema | Low risk |
| Cardiovascular Events | No increased risk observed in trials[11][12] | Lower risk compared to rosiglitazone[4][13][14][15][16] | Increased risk of myocardial infarction and heart failure[4][13][14][15][16] | Generally considered safe |
| Bone Fractures | Not a reported significant risk | Increased risk | Increased risk | Not a known risk |
Of note, extensive research has highlighted the differing cardiovascular safety profiles of pioglitazone and rosiglitazone, with rosiglitazone being associated with a higher risk of adverse cardiovascular events.[4][13][14][15][16]
The following diagram illustrates a simplified experimental workflow for a typical Phase III clinical trial evaluating a new anti-diabetic drug like Chiglitazar.
Caption: Phase III Clinical Trial Workflow.
Experimental Protocols: A Closer Look at Key Trials
Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of the protocols for key studies involving Chiglitazar and a relevant comparator.
Chiglitazar Monotherapy with Placebo (CMAP) and Sitagliptin (CAMS) Trials
-
Study Design: These were randomized, double-blind, multicenter Phase III clinical trials conducted in China.[17]
-
Participants: Included adult patients (18-70 years) with T2DM and insufficient glycemic control (HbA1c 7.5-10.0%) despite diet and exercise. Body mass index (BMI) ranged from 18.5 to 35.0 kg/m ².[17]
-
Interventions:
-
Primary Endpoint: The primary efficacy endpoint for both studies was the change in HbA1c from baseline at week 24.[8]
-
Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial glucose, insulin sensitivity markers (HOMA-IR), and lipid profiles.[12]
-
Safety Assessment: Adverse events were monitored throughout the studies.
Saroglitazar versus Fenofibrate in Hypertriglyceridemia Trial
-
Study Design: A multicenter, randomized, double-blinded, double-dummy, active-control, non-inferiority trial.[9]
-
Participants: Adult patients with fasting triglyceride levels of 500 to 1500 mg/dL.[9]
-
Interventions: Patients were randomized 1:1 to receive either saroglitazar (4 mg) or fenofibrate (160 mg) daily for 12 weeks.[9]
-
Primary Endpoint: The percent change in triglyceride levels from baseline at Week 12.[9][10]
-
Safety Assessment: Treatment-emergent adverse events were recorded.[9][10]
Conclusion
This compound, as a PPAR pan-agonist, offers a multi-faceted approach to the management of T2DM by simultaneously addressing insulin resistance, hyperglycemia, and dyslipidemia. Available data suggests that its efficacy in glycemic control is comparable or superior to selective PPARγ agonists like pioglitazone, with a potentially better safety profile, particularly concerning cardiovascular risks associated with rosiglitazone. Its impact on lipid profiles, especially triglycerides, appears more robust than that of TZDs. While direct comparisons with selective PPARα agonists like fenofibrate are needed, related studies with other pan-agonists suggest a potential for superior triglyceride reduction. The comprehensive mechanism of action and promising clinical data position this compound as a significant therapeutic option for patients with T2DM and mixed metabolic abnormalities. Further long-term studies will be crucial to fully elucidate its place in the therapeutic landscape.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. bmj.com [bmj.com]
- 5. Comparing Efficacy of Chiglitazar, Pioglitazone, and Semaglutide in Type 2 Diabetes: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect comparison of efficacy and safety of chiglitazar and thiazolidinedione in patients with type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saroglitazar is noninferior to fenofibrate in reducing triglyceride levels in hypertriglyceridemic patients in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Risk of cardiovascular disease and all-cause mortality among diabetic patients prescribed rosiglitazone or pioglitazone: a meta-analysis of retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. clinician.nejm.org [clinician.nejm.org]
- 17. Personalized glucose-lowering effect of chiglitazar in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Chiglitazar Sodium Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, with other therapeutic alternatives for type 2 diabetes mellitus (T2DM). The information is compiled from published preclinical and clinical studies to support independent validation and further research.
Mechanism of Action: A Multi-faceted Approach to Glycemic Control
This compound is a pan-agonist of all three PPAR subtypes (α, γ, and δ). This multimodal action allows for a comprehensive approach to managing T2DM by simultaneously improving insulin sensitivity, regulating blood glucose levels, and addressing dyslipidemia.[1]
Signaling Pathway of this compound
Caption: this compound activates all three PPAR subtypes.
Comparative Efficacy: Clinical Trial Data
This compound has undergone extensive clinical evaluation. The following tables summarize the key findings from the Phase 3 clinical trials: CMAP (Chiglitazar Monotherapy versus Placebo) and CMAS (Chiglitazar Monotherapy versus Sitagliptin).
Table 1: CMAP Phase 3 Trial - Chiglitazar vs. Placebo (24 Weeks)[2][3]
| Parameter | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) | Placebo (n=202) |
| Change in HbA1c (%) | -0.87 (95% CI: -1.10 to -0.65) | -1.05 (95% CI: -1.29 to -0.81) | - |
| Change in Fasting Plasma Glucose (mmol/L) | Significant Reduction | Significant Reduction | - |
| Change in 2-h Postprandial Glucose (mmol/L) | Significant Reduction | Significant Reduction | - |
| Triglyceride Reduction | Significantly Improved | Significantly Improved | - |
Table 2: CMAS Phase 3 Trial - Chiglitazar vs. Sitagliptin (24 Weeks)[4][5]
| Parameter | Chiglitazar 32 mg (n=245) | Chiglitazar 48 mg (n=246) | Sitagliptin 100 mg (n=248) |
| Change in HbA1c (%) | -1.40 | -1.47 | -1.39 |
| Mean Difference in HbA1c vs. Sitagliptin (%) | -0.04 (95% CI: -0.22 to 0.15) | -0.08 (95% CI: -0.27 to 0.10) | - |
| Fasting Plasma Glucose | Greater Reduction | Greater Reduction | - |
| 2-h Postprandial Plasma Glucose | Greater Reduction | Greater Reduction | - |
| Fasting Insulin | Greater Reduction | Greater Reduction | - |
Comparison with Other Antidiabetic Drug Classes
To provide a broader context, this section compares the mechanism of action of this compound with other major classes of oral antidiabetic drugs.
Table 3: Mechanism of Action of Oral Antidiabetic Drugs
| Drug Class | Primary Mechanism of Action |
| PPAR Pan-Agonist (Chiglitazar) | Activates PPARα, γ, and δ to improve insulin sensitivity and lipid metabolism.[1] |
| Thiazolidinediones (TZDs) | Primarily activate PPARγ to improve insulin sensitivity in adipose tissue, muscle, and liver.[2][3] |
| DPP-4 Inhibitors | Inhibit the DPP-4 enzyme, increasing incretin levels (GLP-1 and GIP), which enhances glucose-dependent insulin secretion and suppresses glucagon release.[4][5] |
| SGLT2 Inhibitors | Inhibit the sodium-glucose cotransporter 2 in the kidneys, leading to increased urinary glucose excretion.[6][7] |
| GLP-1 Receptor Agonists | Mimic the action of the incretin hormone GLP-1, stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.[8][9] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro PPAR Transactivation Assay
This assay is crucial for determining the agonist activity of a compound on the different PPAR subtypes.
Caption: Workflow for determining PPAR agonist activity in vitro.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in appropriate culture conditions.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the specific PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound or comparator compounds.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: Measure the luminescence produced by both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is then calculated relative to a vehicle control.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard clinical procedure to assess how the body processes glucose.
Caption: Standardized procedure for an Oral Glucose Tolerance Test.
Methodology:
-
Fasting: The subject fasts overnight for at least 8-12 hours.
-
Baseline Blood Sample: A blood sample is taken to measure the fasting plasma glucose level.
-
Glucose Administration: The subject drinks a solution containing a standard dose of glucose (typically 75 grams).
-
Timed Blood Samples: Blood samples are collected at specific intervals, commonly at 30, 60, 90, and 120 minutes after glucose ingestion.
-
Glucose Measurement: The plasma glucose concentration is measured in each blood sample.
-
Data Analysis: The glucose levels are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Preclinical Comparative Data
In preclinical studies using KKAy and db/db mouse models of T2DM, this compound demonstrated a comparable blood glucose-lowering effect to the PPARγ-selective agonist, rosiglitazone.[10] Notably, Chiglitazar did not cause a significant increase in body weight or fat pad weight, which can be a side effect of selective PPARγ agonists.[10]
Conclusion
This compound, as a PPAR pan-agonist, presents a comprehensive mechanism of action for the management of T2DM. Clinical data from Phase 3 trials demonstrate its efficacy in improving glycemic control and lipid profiles, with a comparable to superior performance against placebo and sitagliptin, respectively. Its distinct mechanism and favorable preclinical profile in terms of weight gain compared to a selective PPARγ agonist suggest it is a valuable therapeutic option. This guide provides a foundation for researchers and drug development professionals to objectively evaluate the existing data on this compound and to inform the design of future validation studies.
References
- 1. Advances in Studies of this compound, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. droracle.ai [droracle.ai]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. research.polyu.edu.hk [research.polyu.edu.hk]
Chiglitazar Sodium: A Meta-Analysis of Clinical Trial Data for Type 2 Diabetes Mellitus
A comprehensive comparison of Chiglitazar sodium with alternative therapies, supported by clinical trial data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a novel, once-daily, oral pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three subtypes: alpha (α), gamma (γ), and delta (δ).[1][2] This mechanism of action allows for a multi-faceted approach to the management of type 2 diabetes (T2D) by simultaneously improving insulin sensitivity, regulating glucose metabolism, and promoting fatty acid oxidation.[1][3] This guide provides a meta-analysis of available clinical trial data for this compound, comparing its efficacy and safety profile with other prominent T2D treatments, including thiazolidinediones (pioglitazone, rosiglitazone) and the GLP-1 receptor agonist, semaglutide.
Comparative Efficacy Analysis
The following tables summarize the key efficacy data from phase 3 clinical trials of this compound and its comparators.
Glycemic Control
| Treatment (Dosage) | Trial | Change in HbA1c (%) from Baseline | Change in Fasting Blood Glucose (FBG) (mmol/L) from Baseline | Change in 2-hr Postprandial Glucose (2h-PPG) (mmol/L) from Baseline |
| This compound (32 mg) | CMAP[4] | -0.87 (placebo-adjusted) | Significant reduction (specific value not reported) | Significant reduction (specific value not reported) |
| This compound (48 mg) | CMAP[4] | -1.05 (placebo-adjusted) | Significant reduction (specific value not reported) | Significant reduction (specific value not reported) |
| Pioglitazone (15 mg) | Add-on to Metformin + Dapagliflozin[5] | -0.42 (placebo-adjusted) | Significant reduction (specific value not reported) | Not reported |
| Pioglitazone (30 mg) | Monotherapy[6] | -0.8 | Significant reduction (specific value not reported) | Not reported |
| Pioglitazone (45 mg) | Monotherapy[6] | -0.9 | Significant reduction (specific value not reported) | Not reported |
| Rosiglitazone (4-8 mg) | Retrospective study[7] | -1.18 | Not reported | Not reported |
| Semaglutide (oral, 10-40 mg) | Phase 2 Trial[8] | -0.9 to -1.9 (vs. -0.3 for placebo) | Not reported | Not reported |
| Semaglutide (subcutaneous, 2.4 mg) | STEP 2[9][10] | -0.7 to -1.9 (vs. -0.3 for placebo) | Not reported | Not reported |
Lipid Profile
| Treatment (Dosage) | Trial | Change in Triglycerides (TG) (mg/dL) from Baseline | Change in HDL-C (mg/dL) from Baseline | Change in LDL-C (mg/dL) from Baseline |
| This compound (32 mg & 48 mg) | CMAP[4] | Significant reduction | Significant increase | Not reported |
| Pioglitazone (30 mg) | Monotherapy[6] | Significant reduction | +2.65[11] | -5.05[11] |
| Pioglitazone (45 mg) | Monotherapy[6] | Significant reduction | Significant increase | Not reported |
| Rosiglitazone (4-8 mg) | Retrospective study[7] | -13.34[11] | -0.12[11] | +3.56[11] |
| Semaglutide (subcutaneous, 2.4 mg) | STEP 2[9][10] | Not reported | Not reported | Not reported |
Comparative Safety Analysis
| Treatment (Dosage) | Trial | Incidence of Edema (%) | Incidence of Weight Gain |
| This compound (32 mg & 48 mg) | CMAP[4] | Low incidence of mild edema | Low incidence |
| Pioglitazone | General[12] | Increased risk | Increased risk |
| Rosiglitazone | General[12][13] | Odds Ratio: 2.27-4.62 (vs. control) | Increased risk |
| Semaglutide (oral) | Phase 2 Trial[8] | Not reported as significant | Dose-dependent reduction (-2.1 to -6.9 kg) |
| Semaglutide (subcutaneous, 2.4 mg) | STEP 2[9][10] | Not reported as significant | -9.6% (vs. -3.4% for placebo) |
Experimental Protocols
The data presented is primarily derived from phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trials. A generalized protocol for such a trial in type 2 diabetes is as follows:
-
Screening Period (2-4 weeks):
-
Informed consent is obtained.
-
Inclusion and exclusion criteria are assessed. Typical inclusion criteria include an age of 18-75 years, a diagnosis of T2D, and an HbA1c level between 7.5% and 11.0%.[14]
-
Patients undergo a washout period for any prohibited antihyperglycemic medications.
-
-
Randomization:
-
Eligible patients are randomly assigned to a treatment group (e.g., this compound, placebo, or active comparator) in a double-blind manner.[14]
-
-
Treatment Period (24-52 weeks):
-
Patients receive the assigned study medication once daily.
-
Regular clinic visits are scheduled (e.g., at weeks 4, 8, 12, 16, 24, and 52) for efficacy and safety assessments.
-
Efficacy endpoints (HbA1c, FBG, 2h-PPG, lipid profile) are measured at specified intervals.
-
Safety monitoring includes recording of adverse events, vital signs, and laboratory tests.
-
-
Follow-up Period (2-4 weeks):
-
A final safety assessment is conducted after the last dose of the study medication.
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating all three PPAR subtypes.[1] This pan-agonist activity leads to the regulation of a wide array of genes involved in glucose and lipid homeostasis.[2][15]
-
PPARα Activation: Primarily in the liver, this enhances fatty acid oxidation and reduces triglyceride levels.[1]
-
PPARγ Activation: Mainly in adipose tissue, this improves insulin sensitivity and glucose uptake.[1] Chiglitazar demonstrates a unique configuration-restricted binding to PPARγ and inhibits its phosphorylation, which may contribute to its favorable safety profile regarding weight gain and edema compared to full PPARγ agonists like thiazolidinediones.[15]
-
PPARδ Activation: In skeletal muscle and adipose tissue, this stimulates fatty acid oxidation and energy expenditure.[1]
This coordinated activation of the three PPAR subtypes results in a comprehensive improvement of the metabolic dysregulation characteristic of type 2 diabetes.
Caption: this compound signaling pathway.
Experimental Workflow: Phase 3 Clinical Trial
The following diagram illustrates a typical workflow for a Phase 3, randomized, double-blind, placebo-controlled clinical trial for a type 2 diabetes drug like this compound.
Caption: A typical Phase 3 clinical trial workflow.
Logical Comparison: Chiglitazar vs. Other PPAR Agonists
This diagram illustrates the key distinctions between Chiglitazar as a pan-PPAR agonist and the more selective PPARγ agonists, the thiazolidinediones.
Caption: Chiglitazar vs. Thiazolidinediones.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicentre, double-blind, placebo-controlled, randomized, parallel comparison, phase 3 trial to evaluate the efficacy and safety of pioglitazone add-on therapy in type 2 diabetic patients treated with metformin and dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled, clinical trial of the effects of pioglitazone on glycemic control and dyslipidemia in oral antihyperglycemic medication-naive patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahrminc.com [ahrminc.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. News Details [novonordisk.com]
- 10. Semaglutide 2·4 mg once a week in adults with overweight or obesity, and type 2 diabetes (STEP 2): a randomised, double-blind, double-dummy, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pioglitazone and rosiglitazone on blood lipid levels and glycemic control in patients with type 2 diabetes mellitus: a retrospective review of randomly selected medical records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis: Chiglitazar Sodium vs. Second-Generation PPAR Agonists in Metabolic Disease Research
A new front in the management of type 2 diabetes and related metabolic disorders has opened with the emergence of Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist. This comparison guide offers researchers, scientists, and drug development professionals a detailed benchmark of this compound against established second-generation PPAR agonists, supported by experimental data and detailed methodologies.
This compound distinguishes itself by activating all three PPAR isoforms (α, γ, and δ), a mechanism designed to offer a more comprehensive and balanced approach to metabolic regulation than its predecessors.[1][2] Second-generation agonists, in contrast, typically exhibit selectivity for PPARγ (e.g., thiazolidinediones like pioglitazone and rosiglitazone) or dual agonism for PPARα/γ (e.g., saroglitazar, aleglitazar), PPARα/δ (e.g., elafibranor), or all three subtypes with varying potencies (e.g., lanifibranor).[3][4][5] This guide will delve into the comparative efficacy, safety, and underlying mechanisms of these therapeutic agents.
In Vitro Potency: A Comparative Overview
The foundational activity of any PPAR agonist lies in its ability to bind to and activate the different PPAR subtypes. The half-maximal effective concentration (EC50) is a key metric for this, with lower values indicating higher potency. This compound has demonstrated a balanced activation profile across all three PPAR isoforms.
| Agonist | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Primary Target(s) |
| This compound | 1200[6] | 80[6] | 1700[6] | α, γ, δ (Pan-agonist) |
| Pioglitazone | >1000[1] | 280[1], 690[7] | >1000[1] | γ |
| Rosiglitazone | Inactive[5][6] | 43[8], 60[5][6] | Inactive[5][6] | γ |
| Saroglitazar | 0.00065[4][9][10][11][12] | 3[4][9][10][11][12] | - | α, γ |
| Elafibranor | 45[13] | - | 175[13] | α, δ |
| Lanifibranor | 4660[14] | 572[14] | 398[14] | α, γ, δ (Pan-agonist) |
| Aleglitazar | - | - | - | α, γ |
| Tesaglitazar | - | - | - | α, γ |
| Muraglitazar | - | - | - | α, γ |
Clinical Efficacy and Safety: A Tale of Two Generations
Clinical trials provide the ultimate test of a drug's therapeutic potential. This compound has undergone extensive clinical evaluation, with key Phase 3 trials like CMAP and RECAM demonstrating its efficacy in glycemic control and lipid management.[2][15][16] When compared to second-generation agonists, a nuanced picture emerges.
Glycemic Control
| Agonist | Key Clinical Trial(s) | Change in HbA1c | Comparator(s) |
| This compound (48mg) | CMAP[2][15] | -1.05% (placebo-adjusted) | Placebo |
| RECAM[16] | -1.14% | Placebo (add-on to metformin) | |
| Pooled Analysis[17] | -1.68% (in MetS subgroup) | Sitagliptin 100mg (-1.37%) | |
| Pioglitazone | - | - | - |
| Rosiglitazone | - | - | - |
| Aleglitazar | Pooled Phase III[18] | Statistically significant reduction vs. placebo | Placebo |
| Tesaglitazar | 12-week dose-ranging[19] | Dose-dependent reduction in FPG | Pioglitazone |
| Muraglitazar | 24-week monotherapy[20] | -1.23% (5mg dose) | Placebo (-0.32%) |
Lipid Profile Modulation
| Agonist | Change in Triglycerides | Change in HDL-C | Change in LDL-C |
| This compound | Significant reduction[15][16] | Increase[16] | Reduction[21] |
| Aleglitazar | Beneficial changes[18] | Beneficial changes[18] | Beneficial changes[18] |
| Tesaglitazar | -17.2% to -40.9% (dose-dependent)[19] | +12.9% to +15.0% (dose-dependent)[19] | - |
| Muraglitazar | -27% (5mg dose)[20] | +16% (5mg dose)[20] | - |
| Lanifibranor | Improved lipid biomarkers[3] | Improved lipid biomarkers[3] | Improved lipid biomarkers[3] |
Safety and Tolerability
A critical differentiator among PPAR agonists is their safety profile. While effective, some second-generation agonists have been hampered by adverse effects.
| Agonist | Common Adverse Events | Notable Concerns |
| This compound | Mild edema, slight weight gain[2][15][16] | Favorable safety profile reported[2][15][16] |
| Pioglitazone | Weight gain, edema, risk of heart failure and bone fractures | |
| Rosiglitazone | Weight gain, edema, increased risk of cardiovascular events | |
| Aleglitazar | Increased incidence of heart failure, gastrointestinal hemorrhages, and renal dysfunction[22] | Development halted due to lack of cardiovascular efficacy and adverse events[18][22] |
| Tesaglitazar | Discontinuations due to hematologic and clinical-chemistry criteria at higher doses[19] | Development discontinued[23] |
| Muraglitazar | Higher incidence of all-cause mortality, edema, heart failure, and weight gain compared to pioglitazone[24][25][26] | Development discontinued[24] |
Signaling Pathways and Experimental Workflows
To understand the functional differences between this compound and second-generation PPAR agonists, it is essential to visualize their mechanism of action and the experimental process used for their evaluation.
Caption: PPAR Signaling Pathway Activation.
Caption: Comparative Experimental Workflow for PPAR Agonists.
Experimental Protocols
PPAR Transactivation Assay
This assay is fundamental for determining the functional potency of a PPAR agonist.
Objective: To measure the ability of a compound to activate a specific PPAR isoform and drive the expression of a reporter gene.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293T or CHO-K1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transient Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human PPAR isoform of interest (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist for 24-48 hours.
-
Cell Lysis and Reporter Gene Assay:
-
Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase activity.
-
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
Conclusion
This compound, as a pan-PPAR agonist, represents a mechanistically distinct approach to metabolic disease therapy compared to the more targeted second-generation agonists. Its balanced activation of PPARα, γ, and δ aims to provide comprehensive benefits in both glucose and lipid metabolism, potentially with an improved safety profile that avoids the pitfalls of some earlier dual agonists.[1] The clinical data gathered to date supports its efficacy and safety in treating type 2 diabetes.[2][15][16] However, the discontinuation of several second-generation dual agonists due to adverse cardiovascular or other safety signals underscores the complexity of targeting multiple PPAR isoforms.[18][22][23][24][25][26] Continued research and long-term clinical data will be crucial in fully elucidating the therapeutic position of this compound in the evolving landscape of PPAR-targeted therapies. This guide provides a foundational comparison to aid researchers in this ongoing evaluation.
References
- 1. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saroglitazar | PPAR | TargetMol [targetmol.com]
- 5. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Rosiglitazone, PPARgamma agonist (CAS 122320-73-4) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of chiglitazar add-on to metformin in type 2 diabetes mellitus (RECAM study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Muraglitazar - Wikipedia [en.wikipedia.org]
- 25. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. saegre.org.ar [saegre.org.ar]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chiglitazar Sodium
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a clear, step-by-step guide to the proper disposal procedures for chiglitazar sodium, ensuring laboratory safety and regulatory compliance.
This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1] As with any active pharmaceutical ingredient, adherence to established safety protocols during its disposal is crucial to mitigate potential environmental and health risks.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Body Protection | Impervious clothing | To protect against skin exposure. |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust/aerosols may be generated. |
Safe Handling Precautions:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the spill area.
-
Ensure Ventilation : Provide adequate ventilation to the area.
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorption : For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination : Scrub the affected surfaces and any contaminated equipment with alcohol.[2]
-
Disposal of Cleanup Materials : Collect all contaminated materials, including absorbents and cleaning supplies, and place them in a sealed container for disposal according to the procedures outlined below.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated containers is to do so in accordance with local, state, and federal regulations. For specific guidance, consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.
General Disposal Guidelines:
-
Waste Collection :
-
Place this compound waste into a designated, clearly labeled, and sealed container.
-
Do not mix with other incompatible wastes.
-
-
Container Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant.
-
-
Decontamination of Empty Containers :
-
Rinse empty containers thoroughly. The rinsate should be collected and treated as chemical waste.
-
After decontamination, containers may be recycled or disposed of as regular trash, as per institutional guidelines.
-
For unused medicines in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) provides general guidance for drug disposal if a take-back program is not available:
-
Remove from Original Container : Take the medication out of its original packaging.
-
Mix with Undesirable Substance : Mix the drug (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[3]
-
Seal in a Container : Place the mixture in a sealed plastic bag or other sealable container.[3]
-
Dispose in Trash : Throw the sealed container in the household trash.[3]
-
Remove Personal Information : Scratch out all personal information on the prescription label of the empty container before disposing of or recycling it.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Chiglitazar Sodium
Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This document provides a summary of essential safety protocols for Chiglitazar sodium, based on available safety information for similar compounds. However, it is imperative to obtain and review the official Safety Data Sheet (SDS) from your specific supplier before handling this substance.
Personal Protective Equipment (PPE)
When working with this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing. | Protects against splashes, dust, and aerosols. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body | Laboratory coat. For larger quantities or tasks with a higher risk of exposure, chemical-resistant overalls may be necessary. | Protects skin and clothing from contamination. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is essential. | Prevents inhalation of the compound. |
Operational and Disposal Plans
A clear and well-defined plan for both routine handling and emergency situations is a cornerstone of laboratory safety.
Handling Procedures:
-
Preparation : Before handling, ensure that the work area is clean, well-ventilated, and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be easily accessible.
-
Weighing and Transfer : Handle this compound in a designated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid generating dust.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan:
All waste materials containing this compound must be treated as chemical waste.
-
Segregation : Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling : Waste containers must be labeled with the full chemical name and appropriate hazard warnings.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to contain the situation and prevent exposure. The following diagram outlines the logical workflow for handling a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound for specific and detailed safety information before handling the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
